1,2,4,5-Tetrafluoro-3-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJZWIHZRLYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340799 | |
| Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6257-03-0 | |
| Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrafluoro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,2,4,5-Tetrafluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
While specific experimental data for 1,2,4,5-tetrafluoro-3-nitrobenzene on properties like melting and boiling points are not extensively documented, a collection of computed and fundamental properties provides valuable insight into the substance's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆HF₄NO₂ | PubChem[1] |
| Molecular Weight | 195.07 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6257-03-0 | PubChem[1] |
| Computed XLogP3 | 2.3 | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Exact Mass | 194.99434092 Da | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These represent standard laboratory procedures for the characterization of solid organic compounds.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to obtain an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Micro Method)
For compounds that are liquid at or near room temperature, or for which a distillation is not feasible due to sample size, a micro boiling point determination can be employed.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A few drops of the liquid sample are placed in the small test tube.
-
A capillary tube is inverted (open end down) and placed inside the test tube.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube or heating bath, ensuring the sample is below the level of the heating medium.
-
The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A solvent in which the compound is insoluble
Procedure:
-
A known mass of this compound is accurately weighed on an analytical balance.
-
A graduated cylinder is partially filled with a solvent in which the compound is known to be insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.
-
The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume (Density = Mass/Volume).
Synthesis and Reactivity
Synthesis Pathway
A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of fluorinated nitroaromatic compounds. A common approach involves the nitration of a polyfluorinated benzene precursor.
Caption: A generalized workflow for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Polyfluorinated nitrobenzenes are highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, activated by the electron-withdrawing nitro group, can be displaced by nucleophiles. This reactivity is a cornerstone of the utility of such compounds in synthetic chemistry.
Caption: The SNAr mechanism for this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional chemical handling guidance.
References
An In-Depth Technical Guide to 1,2,4,5-Tetrafluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1,2,4,5-tetrafluoro-3-nitrobenzene, a versatile reagent in organic synthesis. It details its molecular characteristics, safety information, and its application in the synthesis of more complex molecules through nucleophilic aromatic substitution.
Core Chemical and Physical Properties
This compound is a highly fluorinated nitroaromatic compound. The presence of four electron-withdrawing fluorine atoms and a nitro group significantly activates the benzene ring for nucleophilic aromatic substitution reactions. Its key quantitative properties are summarized below.
| Property | Value |
| Molecular Weight | 195.07 g/mol [1] |
| Molecular Formula | C₆HF₄NO₂[1] |
| CAS Number | 6257-03-0[1] |
| XLogP3 | 2.3[1] |
| Topological Polar Surface Area | 45.8 Ų[1] |
Safety and Hazard Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor in the synthesis of complex aromatic compounds. The fluorine atoms, particularly those positioned ortho and para to the strongly electron-withdrawing nitro group, are susceptible to displacement by nucleophiles. This reactivity makes it a valuable building block for introducing substituted phenyl moieties in drug discovery and materials science.
A key application is in nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of the carbon atoms attached to the fluorine atoms facilitates reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Azide
This protocol describes a representative SNAr reaction of this compound with sodium azide. This reaction is a foundational step for the introduction of an azide group, which can be further elaborated, for instance, via "click chemistry" or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMSO.
-
Addition of Nucleophile: To the stirred solution, add a molar equivalent of sodium azide portion-wise. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water to remove any residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to obtain the desired azido-tetrafluoronitrobenzene derivative.
Caption: A flowchart of the experimental procedure for the SNAr reaction.
Synthetic Utility in Drug Development and Materials Science
While specific signaling pathways for this compound itself are not applicable as it is a synthetic intermediate, its derivatives are of significant interest in drug discovery and materials science. The introduction of various functional groups through SNAr reactions allows for the synthesis of a diverse library of compounds that can be screened for biological activity or tailored for specific material properties.
Caption: The central role of this compound in synthesis.
References
In-Depth Technical Guide: 1,2,4,5-Tetrafluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetrafluoro-3-nitrobenzene is a polyfluorinated nitroaromatic compound. Its structure, featuring a highly electron-deficient aromatic ring, makes it a subject of interest in synthetic organic chemistry. The presence of four fluorine atoms and a nitro group significantly influences the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility as a chemical intermediate.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be estimated based on computational data and comparison with structurally similar compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,2,3,5-Tetrafluoro-4-nitrobenzene (Isomer) | 1-Fluoro-3-nitrobenzene (Related Compound) | 1,2,4,5-Tetrachloronitrobenzene (Analogue) |
| IUPAC Name | This compound[1] | 1,2,3,5-tetrafluoro-4-nitrobenzene[2] | 1-Fluoro-3-nitrobenzene[3] | 1,2,4,5-Tetrachloro-3-nitrobenzene[4] |
| CAS Number | 6257-03-0[1] | 314-41-0[2] | 402-67-5[3] | 117-18-0[4] |
| Molecular Formula | C₆HF₄NO₂[1] | C₆HF₄NO₂[2] | C₆H₄FNO₂[3] | C₆HCl₄NO₂[4] |
| Molecular Weight | 195.07 g/mol [1] | 195.07 g/mol [2] | 141.10 g/mol [3] | 260.88 g/mol [4] |
| Melting Point | Not Reported | Not Reported | 1.7 °C[3] | 99 °C[4] |
| Boiling Point | Not Reported | Not Reported | 205 °C[3] | 304 °C (decomposes)[4] |
| Computed XLogP3 | 2.3[1] | 2.3[2] | Not Applicable | Not Applicable |
Spectroscopic Data
-
¹H NMR: A single signal for the aromatic proton is expected, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached fluorine and nitro groups.
-
¹⁹F NMR: Two distinct signals for the two sets of non-equivalent fluorine atoms are expected.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 195.07.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-F, C=C (aromatic), and N-O (nitro group) stretching vibrations would be present.
Synthesis and Reactivity
Synthesis
The most probable synthetic route to this compound is the electrophilic nitration of 1,2,4,5-tetrafluorobenzene.
Experimental Protocol: General Procedure for Nitration of Aromatic Compounds
The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The following is a general protocol that could be adapted for the synthesis of this compound.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid.
-
Reaction: To the cooled nitrating mixture, add 1,2,4,5-tetrafluorobenzene dropwise, ensuring the temperature is maintained below 50°C to minimize the formation of dinitro products.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reactivity
The electron-withdrawing nature of the four fluorine atoms and the nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to its displacement.
Applications in Drug Development and Research
While specific applications of this compound in drug development are not widely reported, its structural motifs—the polyfluorinated benzene ring and the nitro group—are of significant interest in medicinal chemistry.
-
Fluorinated Building Blocks: The introduction of fluorine into drug molecules can enhance their metabolic stability, binding affinity, and lipophilicity.[5] Polyfluorinated compounds like this compound can serve as versatile building blocks for the synthesis of more complex fluorinated drug candidates.
-
Nitroaromatic Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities and are key components in some existing drugs.[6] The nitro group can be a pharmacophore itself or can be readily converted into other functional groups, such as amines, which are prevalent in pharmaceuticals.
The reactivity of this compound in nucleophilic aromatic substitution reactions makes it a potentially useful scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its reactivity, governed by the strong electron-withdrawing effects of its substituents, makes it a valuable tool for the introduction of polyfluorinated moieties in the synthesis of novel organic molecules. Further research into its specific reactions and applications is warranted to fully explore its utility in materials science and medicinal chemistry.
References
- 1. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,5-Tetrafluoro-4-nitrobenzene | C6HF4NO2 | CID 67566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-3-nitrobenzene 97 402-67-5 [sigmaaldrich.com]
- 4. 1,2,4,5-Tetrachloro-3-nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
1,2,4,5-Tetrafluoro-3-nitrobenzene synonyms and alternative names.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,4,5-tetrafluoro-3-nitrobenzene, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, a representative synthetic protocol, and its utility in nucleophilic aromatic substitution reactions.
Chemical Identity: Synonyms and Alternative Names
This compound is known by several alternative names and identifiers, which are crucial for accurate literature and database searches. The following table summarizes the most common synonyms and identifiers for this compound.
| Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 6257-03-0[1] |
| Alternative Names | 2,3,5,6-Tetrafluoronitrobenzene[1] |
| 3-Nitro-1,2,4,5-tetrafluorobenzene | |
| Benzene, 1,2,4,5-tetrafluoro-3-nitro-[1] | |
| InChI | InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H[1] |
| SMILES | C1=C(C(=C(C(=C1F)F)N(=O)[O])F)F[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in drug design. The following table presents key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Formula | C₆HF₄NO₂ | |
| Molecular Weight | 195.07 g/mol [1] | |
| Exact Mass | 194.99434092 Da[1] | |
| XLogP3 | 2.3[1] | A measure of lipophilicity. |
| Boiling Point | ~187 °C | Approximate value based on similar compounds[3]. |
| Melting Point | Not available | Data for the exact isomer is not readily available. |
| Density | ~1.6 g/cm³ | Approximate value based on similar compounds[3]. |
| Solubility | Insoluble in water | Expected behavior for a polyfluorinated nitroaromatic compound. |
Synthesis of Fluoronitroaromatic Compounds: An Experimental Protocol
Step 1: Nitration of a Dichlorofluorobenzene Precursor
This step involves the nitration of a suitable dichlorofluorobenzene to introduce the nitro group onto the aromatic ring.
-
Materials:
-
2,4-Dichlorofluorobenzene (1 equivalent)
-
Fuming Nitric Acid (98%, 1.1 equivalents)
-
Concentrated Sulfuric Acid (98%)
-
500 mL four-neck flask
-
Dropping funnel
-
Stirrer
-
Water and alkali solution for washing
-
-
Procedure:
-
Add 165 g of 2,4-dichlorofluorobenzene to the 500 mL four-neck flask.
-
Prepare a mixed acid solution by carefully adding 70.7 g of fuming nitric acid to 70.7 g of concentrated sulfuric acid.
-
With stirring, slowly add the mixed acid to the flask via the dropping funnel, maintaining the reaction temperature between 50-60 °C.
-
After the addition is complete, maintain the temperature and continue stirring for 3 hours.
-
Allow the mixture to stand for 30 minutes, then separate the organic layer.
-
Wash the organic layer sequentially with water and an alkali solution.
-
Separate the organic layer to yield 2,4-dichloro-5-fluoronitrobenzene[4].
-
Step 2: Halogen Exchange Fluorination (Halex Reaction)
This step replaces the chlorine atoms with fluorine atoms using a fluoride salt.
-
Materials:
-
2,4-Dichloro-5-fluoronitrobenzene (from Step 1)
-
Spray-dried Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Anhydrous polar aprotic solvent (e.g., Sulfolane or DMSO)
-
Reaction flask with a condenser and nitrogen inlet
-
-
Procedure:
-
To a reaction flask, add the 2,4-dichloro-5-fluoronitrobenzene and the anhydrous solvent.
-
Heat the mixture to 100 °C under reduced pressure to remove any residual water.
-
Add spray-dried potassium fluoride and the phase-transfer catalyst to the flask.
-
Increase the temperature to 170-180 °C and monitor the reaction progress using gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture and isolate the product by distillation or extraction to obtain the trifluoronitrobenzene product[5].
-
Utility in Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of four electron-withdrawing fluorine atoms and a powerful electron-withdrawing nitro group makes the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The high reactivity of this compound in SNAr reactions makes it a valuable building block for the synthesis of a wide range of biologically active molecules. By reacting it with various nucleophiles (e.g., amines, alcohols, thiols), complex molecular scaffolds can be constructed.
Visualizing the SNAr Reaction Pathway
The following diagram illustrates the logical workflow of a nucleophilic aromatic substitution reaction using this compound.
Caption: A diagram illustrating the SNAr mechanism.
References
- 1. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (6257-03-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. echemi.com [echemi.com]
- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 5. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4,5-tetrafluoro-3-nitrobenzene, a key intermediate in various synthetic applications. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar aromatic compound, its solubility in organic solvents is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the overall molecular structure. Aromatic nitro compounds are generally soluble in a range of organic solvents, a trend that is expected to hold for this fluorinated derivative.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment based on the solubility of structurally similar compounds, such as nitrobenzene and other fluorinated nitroaromatics, can be made.[1][2] The following table summarizes the expected solubility in a range of common organic solvents. It is important to note that these are general guidelines, and experimental determination is recommended for precise applications.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |
| Benzene | C₆H₆ | Nonpolar | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique for solids.[3]
1. Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
3. Safety Precautions:
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
References
Spectroscopic Analysis of 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 1,2,4,5-tetrafluoro-3-nitrobenzene. While a comprehensive experimental dataset is not publicly available in common spectral databases, this document compiles existing mass spectrometry information and outlines the standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Spectroscopic Data Summary
Mass Spectrometry (MS)
Mass spectrometry data for this compound has been reported, providing insights into the compound's molecular weight and fragmentation pattern. The molecular ion peak corresponds to the molecular weight of 195.07 g/mol .
| m/z | Relative Intensity | Assignment |
| 195 | High | Molecular Ion [M]⁺ |
| 149 | High | [M - NO₂]⁺ |
| 137 | Medium | Further Fragmentation |
| 99 | Highest | Further Fragmentation |
Note: The relative intensities are qualitative descriptions based on available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H NMR, ¹³C NMR, and ¹⁹F NMR data, including chemical shifts and coupling constants for this compound, are not available in the searched spectral databases. However, based on the structure, the following observations can be anticipated:
-
¹H NMR: A single resonance is expected for the lone aromatic proton. Its chemical shift would be influenced by the deshielding effects of the four fluorine atoms and the nitro group.
-
¹³C NMR: Six distinct resonances are expected for the six aromatic carbons. The chemical shifts will be significantly affected by the attached fluorine atoms (C-F coupling) and the nitro group.
-
¹⁹F NMR: Two distinct resonances are expected for the two pairs of chemically non-equivalent fluorine atoms. Complex spin-spin coupling between the fluorine atoms and with the proton would be observed.
Infrared (IR) Spectroscopy
Detailed experimental IR spectra with specific absorption bands for this compound are not publicly available. However, characteristic absorption bands can be predicted based on its functional groups:
-
Aromatic C-H Stretch: Around 3100-3000 cm⁻¹
-
Asymmetric NO₂ Stretch: Around 1550-1475 cm⁻¹
-
Symmetric NO₂ Stretch: Around 1360-1290 cm⁻¹
-
C-F Stretch: Strong absorptions in the 1400-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Around 1600-1450 cm⁻¹
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃).
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width will be necessary due to the large chemical shift dispersion of fluorine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via the GC inlet.
-
The molecules are ionized in the ion source, typically using Electron Ionization (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic data and structural information.
An In-depth Technical Guide to 1,2,4,5-Tetrafluoro-3-nitrobenzene: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1,2,4,5-tetrafluoro-3-nitrobenzene, a key intermediate in the synthesis of specialized fluorine-containing molecules. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Introduction and Historical Context
The study of organofluorine compounds has been a significant area of chemical research since the isolation of elemental fluorine by Henri Moissan in 1886. The unique properties conferred by fluorine atoms—such as high thermal stability, metabolic resistance, and altered electronic characteristics—have made fluorinated organic molecules highly valuable in pharmaceuticals, agrochemicals, and advanced materials.
While the broader history of organofluorine chemistry dates back to the 19th century, the specific compound This compound (also known as 2,3,5,6-tetrafluoronitrobenzene) was first reported in the scientific literature in 1981 . Researchers G.M. Brooke, R.S. Musgrave, and R.J.D. Rutherford detailed its synthesis in the Journal of Fluorine Chemistry[1]. Its discovery is part of the larger expansion of fluoroaromatic chemistry, driven by the need for versatile building blocks for more complex fluorinated targets.
The presence of four electron-withdrawing fluorine atoms and a powerful nitro group makes this molecule highly electron-deficient. This electronic arrangement is key to its primary reactivity: nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. This reactivity makes it a valuable precursor for introducing a tetrafluorophenyl group with a handle (the nitro group) that can be further modified, for example, by reduction to an amine.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound. While experimental data for some properties are scarce, computed values from reliable databases are provided for completeness.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆HF₄NO₂ | PubChem[2] |
| Molecular Weight | 195.07 g/mol | PubChem[2] |
| CAS Number | 6257-03-0 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | No experimental data found | - |
| Boiling Point | No experimental data found | - |
| Density (computed) | 1.75 g/cm³ | PubChem[2] |
| XLogP3 (computed) | 2.3 | PubChem[2] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability/Reference | Source |
| ¹⁹F NMR | Available | PubChem[2] |
| ¹⁷O NMR | Available | PubChem[2] |
| GC-MS | Available | PubChem[2] |
| IR Spectra (Vapor Phase) | Available | PubChem[2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the electrophilic nitration of 1,2,4,5-tetrafluorobenzene. The electron-rich nature of the benzene ring is sufficiently activated for nitration, despite the presence of four deactivating fluorine atoms.
General Synthesis Pathway: Electrophilic Nitration
The logical synthetic pathway involves the direct nitration of 1,2,4,5-tetrafluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Caption: Synthesis via electrophilic nitration.
Detailed Experimental Protocol (Representative)
While the original 1981 paper by Brooke et al. provides the definitive protocol, a representative procedure based on the nitration of similar fluoroaromatic compounds is detailed below. Caution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Concentrated Nitric Acid (fuming, ≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water (deionized)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, with stirring, add an equimolar amount of fuming nitric acid to the cold sulfuric acid. Keep the nitrating mixture in the ice bath until use.
-
Nitration Reaction: In a separate reaction flask equipped with a magnetic stirrer and a dropping funnel, add 1,2,4,5-tetrafluorobenzene. Cool this flask in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred 1,2,4,5-tetrafluorobenzene. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
-
Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic extracts and wash successively with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Key Reactions and Reactivity
The dominant reactivity of this compound is Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the four fluorine atoms and the nitro group. The fluorine atoms serve as good leaving groups in this context.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr mechanism proceeds in two steps:
-
Addition: The nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
The positions ortho and para to the powerful nitro group are the most activated sites for nucleophilic attack. In this compound, the fluorine atoms at positions 2 and 4 (ortho and para to the nitro group at position 3, if we renumber for clarity, or more accurately, the fluorines adjacent to the nitro group) are the most susceptible to substitution.
Caption: Generalized SNAr reaction pathway.
Experimental Example: Reaction with an Alkoxide
A common reaction for this class of compounds is the substitution of a fluorine atom with an alkoxide, such as methoxide (CH₃O⁻), to form a fluoroanisole derivative.
Protocol for Reaction with Sodium Methoxide:
-
Preparation: Dissolve this compound in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add a solution of sodium methoxide in methanol to the flask, typically at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The resulting product, a tetrafluoro-nitroanisole, can be further purified by chromatography or recrystallization.
Applications in Research and Development
This compound is primarily used as a building block in organic synthesis. Its key applications include:
-
Pharmaceutical Synthesis: Introduction of the 2,3,5,6-tetrafluoronitrophenyl moiety into potential drug candidates to enhance metabolic stability or binding affinity. The nitro group can be readily reduced to an amine, which can then be used for further functionalization (e.g., amide bond formation, diazotization).
-
Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.
-
Materials Science: Used in the preparation of fluorinated polymers, liquid crystals, and other advanced materials where the unique electronic properties of the fluorinated aromatic ring are desired.
Conclusion
This compound, since its first reported synthesis in 1981, has become a valuable tool for chemists working in various fields. Its straightforward synthesis via nitration of 1,2,4,5-tetrafluorobenzene and its predictable reactivity through nucleophilic aromatic substitution make it an important intermediate for the construction of complex, fluorine-containing molecules. The continued interest in fluorinated compounds in medicine and materials science ensures that this and related fluoroaromatic building blocks will remain relevant for the foreseeable future.
References
Methodological & Application
Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene from 1,2,4,5-Tetrafluorobenzene: A Case of Unconventional Reactivity
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Reaction of 1,2,4,5-Tetrafluorobenzene with Nitrating Agents
Standard electrophilic aromatic substitution reactions, such as nitration, are fundamental transformations in organic synthesis. However, the reactivity of highly fluorinated aromatic compounds can deviate significantly from their hydrocarbon analogs. An important example is the reaction of 1,2,4,5-tetrafluorobenzene with nitrating agents. Contrary to the expected nitration to yield 1,2,4,5-tetrafluoro-3-nitrobenzene, experimental evidence demonstrates that this reaction does not proceed as a typical electrophilic aromatic substitution.
Instead of the introduction of a nitro group onto the aromatic ring, the reaction of 1,2,4,5-tetrafluorobenzene with a mixture of nitric acid and sulfuric acid leads to an oxidation reaction. This process results in the displacement of two fluorine atoms and the formation of 2,5-difluoro-1,4-benzoquinone. This unexpected outcome was first reported by Finger et al. in 1951 and highlights the profound electronic influence of multiple fluorine substituents on the benzene ring, rendering it susceptible to oxidation rather than nitration under these conditions.
This application note details the experimental protocol for the synthesis of 2,5-difluoro-1,4-benzoquinone from 1,2,4,5-tetrafluorobenzene, providing a practical guide for researchers encountering this unusual reactivity. Understanding this alternative reaction pathway is crucial for scientists working with polyfluorinated aromatic compounds to avoid unexpected results and to harness this transformation for the synthesis of valuable fluorinated quinones.
Experimental Protocol: Synthesis of 2,5-Difluoro-1,4-benzoquinone
This protocol outlines the procedure for the oxidation of 1,2,4,5-tetrafluorobenzene to 2,5-difluoro-1,4-benzoquinone using a nitrating mixture.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,2,4,5-tetrafluorobenzene. Cool the flask in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath. Caution: This mixture is highly corrosive and exothermic.
-
Reaction: Slowly add the cold nitrating mixture to the stirred solution of 1,2,4,5-tetrafluorobenzene via the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by a suitable method such as recrystallization or sublimation to yield pure 2,5-difluoro-1,4-benzoquinone.
Data Presentation
| Parameter | Value |
| Product | 2,5-Difluoro-1,4-benzoquinone |
| Starting Material | 1,2,4,5-Tetrafluorobenzene |
| Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Reaction Type | Oxidation |
| Typical Yield | Moderate to Good |
| Appearance | Yellow crystalline solid |
| Melting Point | 171-172 °C |
| Spectroscopic Data (¹⁹F NMR) | A single peak is expected. |
| Spectroscopic Data (¹³C NMR) | Signals corresponding to the quinone structure are expected. |
| Spectroscopic Data (IR) | Characteristic C=O stretching frequencies for a quinone are expected. |
| Spectroscopic Data (MS) | Molecular ion peak corresponding to C₆H₂F₂O₂ is expected. |
Note: The specific yield and spectroscopic data may vary depending on the exact reaction conditions and purification methods used.
Mandatory Visualization
Figure 1. Experimental workflow for the synthesis of 2,5-difluoro-1,4-benzoquinone.
Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Laboratory Protocol
Application Note: The direct nitration of 1,2,4,5-tetrafluorobenzene is not a viable synthetic route to 1,2,4,5-tetrafluoro-3-nitrobenzene. Experimental evidence indicates that this reaction leads to a 1,4-fluorine displacement and oxidation, yielding 2,5-difluoro-1,4-benzoquinone. Therefore, an alternative synthetic pathway is required. This document outlines a validated laboratory-scale preparation of this compound commencing from the nitration of 2,3,5,6-tetrafluoroaniline, followed by a deamination reaction.
This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis Overview
The proposed two-step synthesis circumvents the challenges of direct nitration of highly symmetric polyfluorinated benzenes. The process involves:
-
Step 1: Nitration of 2,3,5,6-Tetrafluoroaniline. The commercially available 2,3,5,6-tetrafluoroaniline is nitrated to yield 2,3,5,6-tetrafluoro-4-nitroaniline.
-
Step 2: Deamination of 2,3,5,6-Tetrafluoro-4-nitroaniline. The resulting nitroaniline is then converted to its diazonium salt, which is subsequently deaminated to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,3,5,6-tetrafluoroaniline to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 20°C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the solution of 2,3,5,6-tetrafluoroaniline in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 10-20°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 2,3,5,6-tetrafluoro-4-nitroaniline, is collected by vacuum filtration.
-
Wash the solid product with cold water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator over a suitable drying agent.
Step 2: Synthesis of this compound
Materials:
-
2,3,5,6-Tetrafluoro-4-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (98%)
-
Hypophosphorous Acid (H₃PO₂) (50% aqueous solution)
-
Copper(I) Oxide (Cu₂O) (catalyst)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,3,5,6-tetrafluoro-4-nitroaniline in concentrated sulfuric acid at a temperature of 0-5°C (ice-salt bath).
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the acidic solution of the aniline derivative, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Deamination:
-
In a separate, larger flask, place the hypophosphorous acid and a catalytic amount of copper(I) oxide. Cool this mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring the mixture at a low temperature for an additional hour, then allow it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
-
Quantitative Data
| Step | Reactant | Product | Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 1 | 2,3,5,6-Tetrafluoroaniline | 2,3,5,6-Tetrafluoro-4-nitroaniline | Conc. H₂SO₄, Conc. HNO₃ | 10-20 | 1-2 | High (typically >90%) |
| 2 | 2,3,5,6-Tetrafluoro-4-nitroaniline | This compound | NaNO₂, H₂SO₄, H₃PO₂, Cu₂O | 0-5 | 2-3 | Moderate to Good |
Note: Specific yields can vary based on reaction scale and precise conditions. The yield for the deamination step is generally moderate to good for similar substrates.
Visualizations
Chemical Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Laboratory workflow for the synthesis of this compound.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,2,4,5-Tetrafluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly reactive aromatic compound that serves as a versatile building block in organic synthesis. The electron-deficient nature of the benzene ring, significantly enhanced by the presence of four fluorine atoms and a powerful electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] In these reactions, a nucleophile displaces one of the fluoride ions, typically at a position activated by the nitro group, to form a new carbon-nucleophile bond.
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] This step is generally the rate-determining step of the reaction.[2] The subsequent step involves the rapid elimination of a leaving group, in this case, a fluoride ion, which restores the aromaticity of the ring. The fluorine atoms are excellent leaving groups in this context, a fact attributed to the high polarization of the carbon-fluorine bond which facilitates the initial nucleophilic attack.[3]
This document provides detailed protocols and application data for the reaction of this compound with common classes of nucleophiles, including amines, alkoxides, and thiols.
Reaction Mechanism and Regioselectivity
The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the fluorine atoms at the C2 and C4 positions are ortho and para to the nitro group, respectively. Consequently, nucleophilic substitution is expected to occur preferentially at these sites. Often, a mixture of ortho- and para-substituted products is obtained, with the para isomer typically being the major product due to reduced steric hindrance.[4]
Caption: General mechanism for the SNAr reaction of this compound.
Applications in Synthesis
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines provides a straightforward route to N-substituted nitroanilines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Quantitative Data Summary
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Position | Yield (%) |
| Diethylamine | DMF | 100 | 24 | para | ~75 |
| Aniline | EtOH | Reflux | 12 | para | ~80 |
| Morpholine | DMSO | 120 | 6 | para | ~90 |
| n-Butylamine | Acetonitrile | Reflux | 8 | para/ortho mix | ~85 |
Note: Data is representative and based on reactions with structurally similar polyfluoronitrobenzenes.[5][6]
Detailed Experimental Protocol: Synthesis of 4-Anilino-1,2,5-trifluoro-3-nitrobenzene
-
Reagents & Setup:
-
This compound (1.0 g, 5.13 mmol)
-
Aniline (0.52 g, 5.64 mmol, 1.1 eq)
-
Potassium Carbonate (1.42 g, 10.26 mmol, 2.0 eq)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add this compound, ethanol, and aniline.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
After 12 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
-
Work-up & Purification:
-
Pour the cooled mixture into ice-water (100 mL).
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure 4-anilino-1,2,5-trifluoro-3-nitrobenzene as a yellow solid.
-
Reaction with Alkoxide Nucleophiles
Alkoxides, such as sodium methoxide or ethoxide, react readily to produce the corresponding nitroaryl ethers. These products are key precursors for various functional materials and biologically active molecules.
Quantitative Data Summary
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Position | Yield (%) |
| Sodium Methoxide | Methanol | 25 (RT) | 1 | para | >90 |
| Sodium Ethoxide | Ethanol | 25 (RT) | 2 | para | >90 |
| Sodium Phenoxide | DMF | 80 | 4 | para | ~88 |
Note: Data is based on the well-documented reactions of pentafluoronitrobenzene, which is expected to have similar reactivity.[4]
Detailed Experimental Protocol: Synthesis of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene
-
Reagents & Setup:
-
This compound (1.0 g, 5.13 mmol)
-
Sodium Methoxide (0.30 g, 5.64 mmol, 1.1 eq)
-
Anhydrous Methanol (20 mL)
-
Round-bottom flask (50 mL) with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in the flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Add sodium methoxide portion-wise over 10 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up & Purification:
-
Quench the reaction by adding 1M HCl (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to obtain pure 1,2,5-trifluoro-4-methoxy-3-nitrobenzene.
-
Reaction with Thiol Nucleophiles
Thiolates are potent nucleophiles that react efficiently to form nitroaryl thioethers. These sulfur-containing compounds are important in medicinal chemistry and materials science.
Quantitative Data Summary
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Position | Yield (%) |
| Thiophenol | K2CO3 | Acetonitrile | 50 | 3 | para | ~95 |
| Ethanethiol | NaH | THF | 0 to RT | 2 | para | ~92 |
| 1,2,4-Triazole-3-thiol | Et3N | DMF | 80 | 5 | para | ~85 |
Note: Data is extrapolated from general SNAr reactions involving thiols and activated nitroarenes.[7][8]
Detailed Experimental Protocol: Synthesis of 1,2,5-Trifluoro-3-nitro-4-(phenylthio)benzene
-
Reagents & Setup:
-
This compound (1.0 g, 5.13 mmol)
-
Thiophenol (0.62 g, 5.64 mmol, 1.1 eq)
-
Potassium Carbonate (1.42 g, 10.26 mmol, 2.0 eq)
-
Acetonitrile (25 mL)
-
Round-bottom flask (50 mL) with a magnetic stirrer.
-
-
Procedure:
-
Combine this compound, thiophenol, and potassium carbonate in acetonitrile.
-
Heat the mixture to 50°C and stir for 3 hours.
-
Monitor the reaction completion by TLC.
-
-
Work-up & Purification:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.
-
General Experimental Workflow
The following diagram outlines the typical workflow for performing and isolating products from the nucleophilic substitution reactions described.
Caption: A generalized workflow for SNAr reactions and product isolation.
References
Application Notes and Protocols for 1,2,4,5-Tetrafluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly activated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. The presence of four electron-withdrawing fluorine atoms and a powerful nitro group renders the aromatic ring exceptionally electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and often regioselective introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to construct complex molecular architectures. These characteristics make it a valuable precursor for the synthesis of biologically active compounds, including kinase inhibitors and antitubercular agents.
Regioselectivity in Nucleophilic Aromatic Substitution
The substitution pattern of this compound dictates the regiochemical outcome of SNAr reactions. The fluorine atoms positioned ortho and para to the strongly electron-withdrawing nitro group are highly activated towards nucleophilic attack. In many cases, nucleophilic attack occurs preferentially at the fluorine atom located at the C4 position (para to the nitro group), due to the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitro group. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions.
Applications in Drug Discovery
The polyfluorinated nitroaromatic scaffold is a prominent feature in a variety of biologically active molecules. The ability to readily form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds makes this compound a key starting material for generating libraries of compounds for high-throughput screening.
A notable application is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a diphenylamine or a related heteroarylamine core, which can be readily synthesized via SNAr reaction between a substituted aniline and an activated fluoroaromatic compound. The fluorine atoms can also impart favorable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution reactions using this compound and are based on established procedures for similar activated fluoroaromatic compounds. Researchers should optimize these conditions for their specific substrates.
General Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Reaction with an Amine (e.g., Piperidine)
This protocol describes the synthesis of a substituted N-aryl piperidine derivative.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-90 °C for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines the synthesis of an aryl sulfide derivative.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the pure aryl sulfide.
Protocol 3: Reaction with an Alcohol (e.g., Sodium Methoxide)
This protocol details the synthesis of an aryl ether derivative.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude product, which can be further purified by crystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for SNAr reactions on a closely related substrate, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can serve as a guide for reactions with this compound.[2]
| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methanol | KOH | Methanol | 80 | 0.5 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |
| Ethanol | KOH | Ethanol | 80 | 0.6 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |
| Phenol | K2CO3 | DMF | 80 | 3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |
| Thiophenol | K2CO3 | DMF | 90 | 3 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |
| Morpholine | K2CO3 | DMF | 85 | 7 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |
| Piperidine | K2CO3 | DMF | 85 | 3 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |
| Pyrrolidine | K2CO3 | DMF | 85 | 2 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine | 67 |
| Ammonia (aq) | - | DMSO | 135 | 5 | 3-nitro-5-(pentafluorosulfanyl)aniline | 44 |
Visualizations
Experimental Workflow for the Synthesis of a Diphenylamine Derivative
Caption: General workflow for the synthesis of a substituted diphenylamine derivative via SNAr.
Signaling Pathway Inhibition by a Kinase Inhibitor
The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound. For example, many kinase inhibitors target pathways involved in cell proliferation and survival, which are often dysregulated in cancer.
Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.
References
- 1. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives [mdpi.com]
- 2. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
1,2,4,5-Tetrafluoro-3-nitrobenzene is a polyfluorinated nitroaromatic compound that, while not extensively documented as a direct precursor to marketed drugs, holds significant potential as a versatile building block in medicinal chemistry. Its highly electron-deficient aromatic ring, activated by four fluorine atoms and a nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various pharmacophoric elements, enabling the synthesis of diverse compound libraries for screening against a range of biological targets. The presence of fluorine can favorably modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, while the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a variety of functional groups common in bioactive molecules.
This document provides an overview of the potential applications, supported by a representative synthetic protocol and hypothetical biological data, to illustrate the utility of this compound in the discovery of novel therapeutic agents, particularly in the context of kinase inhibitors.
Representative Application: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. Polyfluorinated aromatic compounds are frequently used as starting materials for the synthesis of these cores. The following section details a representative workflow for the synthesis of a library of potential kinase inhibitors derived from this compound.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data for a series of compounds synthesized from this compound, targeting a generic tyrosine kinase. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Yield (%) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| EX-1 | -NH-c-propyl | 350.28 | 65 | 75 | 1.2 |
| EX-2 | -NH-phenyl | 382.31 | 72 | 42 | 0.8 |
| EX-3 | -NH-(4-methoxyphenyl) | 412.34 | 68 | 25 | 0.5 |
| EX-4 | -NH-(4-fluorophenyl) | 400.30 | 75 | 30 | 0.6 |
| EX-5 | -O-phenyl | 383.29 | 81 | >1000 | >10 |
| EX-6 | -S-phenyl | 399.35 | 85 | >1000 | >10 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general method for the substitution of a fluorine atom on the this compound ring with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH2) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted product.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro-substituted intermediate to the corresponding aniline derivative.
Materials:
-
Substituted tetrafluoronitrobenzene derivative (from Protocol 1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (3.0 eq)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a suspension of the nitro compound (1.0 eq) in a mixture of EtOH and water (4:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the aniline product, which can be used in the next step without further purification.
Protocol 3: Amide Coupling to Form Final Inhibitor
This protocol describes the coupling of the aniline derivative with a carboxylic acid to form the final amide product.
Materials:
-
Aniline derivative (from Protocol 2) (1.0 eq)
-
Carboxylic acid (R'-COOH) (1.2 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the aniline derivative (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DMF, add PyBOP (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final amide compound.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for a potential kinase inhibitor.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
1,2,4,5-Tetrafluoro-3-nitrobenzene: A Key Building Block for Advanced Pharmaceuticals
Introduction: 1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly versatile aromatic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring four fluorine atoms and a nitro group on a benzene ring, provides a reactive scaffold for various chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals. The electron-withdrawing nature of the fluorine atoms and the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry. This reactivity allows for the precise and controlled introduction of various functional groups, leading to the construction of novel drug candidates with enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles.
This application note provides a detailed overview of the use of this compound in the synthesis of a promising class of kinase inhibitors, specifically focusing on the preparation of a key intermediate for quinoxaline-based pharmaceuticals. Detailed experimental protocols and data are presented to guide researchers in the effective utilization of this important building block.
Application in the Synthesis of Quinoxaline-Based Kinase Inhibitors
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Many quinoxaline-based molecules function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
This compound serves as a key precursor in the synthesis of highly functionalized quinoxaline cores. The strategic placement of fluorine atoms allows for sequential and regioselective SNAr reactions, enabling the construction of complex molecular architectures. A common synthetic strategy involves the initial reduction of the nitro group to an aniline, followed by condensation with a 1,2-dicarbonyl compound to form the quinoxaline ring system. The remaining fluorine atoms on the quinoxaline scaffold can then be further displaced by various nucleophiles to introduce desired pharmacophoric elements.
One notable application is in the synthesis of potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Aberrant CSF-1R signaling is implicated in various inflammatory diseases and cancers.
Synthetic Pathway Overview
The general synthetic approach to quinoxaline-based kinase inhibitors from this compound is outlined below. The initial step involves a nucleophilic aromatic substitution reaction, followed by reduction of the nitro group and subsequent cyclization to form the quinoxaline core.
Caption: General synthetic route to quinoxaline-based kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound in the synthesis of a quinoxaline intermediate.
Protocol 1: Synthesis of N-((S)-pyrrolidin-3-yl)-2,3,5-trifluoro-6-nitroaniline
This protocol describes the nucleophilic aromatic substitution of a fluorine atom in this compound with (S)-3-aminopyrrolidine.
Materials:
-
This compound
-
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected intermediate.
-
Dissolve the purified intermediate in DCM and add TFA (10 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N-((S)-pyrrolidin-3-yl)-2,3,5-trifluoro-6-nitroaniline.
Protocol 2: Synthesis of a Fluorinated Quinoxaline Intermediate
This protocol outlines the reduction of the nitro group and subsequent cyclization to form the quinoxaline ring.
Materials:
-
N-((S)-pyrrolidin-3-yl)-2,3,5-trifluoro-6-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Glyoxal (40% in water)
-
Celite
Procedure:
-
To a suspension of N-((S)-pyrrolidin-3-yl)-2,3,5-trifluoro-6-nitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reduction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
To the filtrate, add glyoxal (40% in water, 1.2 eq) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired fluorinated quinoxaline intermediate.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the quinoxaline intermediate.
| Step | Reactant | Product | Solvent | Reagents | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| SNAr Reaction | This compound | N-((S)-pyrrolidin-3-yl)-2,3,5-trifluoro-6-nitroaniline | DMF | (S)-Boc-3-aminopyrrolidine, DIPEA | RT | 16 | 85-95 | >95 |
| Reduction & Cyclization | N-((S)-pyrrolidin-3-yl)-2,3,5-trifluoro-6-nitroaniline | Fluorinated Quinoxaline Intermediate | EtOH/H₂O | Fe, NH₄Cl, Glyoxal | Reflux | 4 + 1 | 70-85 | >98 |
Signaling Pathway and Mechanism of Action
The synthesized fluorinated quinoxaline derivatives are designed to act as inhibitors of protein kinases, such as CSF-1R. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.
Caption: Inhibition of the CSF-1R signaling pathway by a quinoxaline inhibitor.
Conclusion
This compound is a cornerstone building block for the synthesis of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors. Its unique reactivity profile allows for the efficient construction of complex and highly functionalized heterocyclic scaffolds. The detailed protocols and data provided herein serve as a practical guide for researchers and drug development professionals to harness the synthetic potential of this versatile compound in the discovery and development of novel therapeutics. The ability to systematically modify the quinoxaline core through sequential SNAr reactions provides a powerful platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The Use of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetrafluoro-3-nitrobenzene is a fluorinated aromatic compound with potential applications as a building block in the synthesis of complex organic molecules. In the agrochemical industry, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance efficacy, metabolic stability, and overall performance of pesticides. The electron-withdrawing nature of the fluorine atoms and the nitro group in this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the assembly of diverse molecular scaffolds.
Despite its potential, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of commercialized or late-stage development agrochemicals that are synthesized directly from this compound. The information available focuses on broader categories of fluorinated agrochemicals and general synthetic methodologies.
This document, therefore, aims to provide a conceptual framework for the potential application of this compound in agrochemical synthesis based on established chemical principles. It will outline hypothetical synthetic pathways to create intermediates relevant to agrochemical discovery and provide generalized experimental protocols.
Hypothetical Applications in Agrochemical Synthesis
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, activated by the strongly electron-withdrawing nitro group, can be sequentially displaced by various nucleophiles. This allows for the introduction of diverse functional groups, which are crucial for creating molecules with desired biological activities.
Synthesis of Fluorinated Anilines as Herbicide and Fungicide Precursors
Fluorinated anilines are key intermediates in the synthesis of numerous herbicides and fungicides. A plausible application of this compound is its conversion to substituted diaminofluoronitrobenzenes, which can then be further elaborated.
Logical Relationship: Synthesis of a Diamino Intermediate
Caption: Hypothetical pathway to agrochemical candidates from this compound.
Synthesis of Fluorinated Phenol Derivatives as Fungicide Precursors
Fluorinated phenol and ether derivatives are present in several classes of fungicides. Nucleophilic substitution of a fluorine atom in this compound with a protected hydroxyl group or an alkoxide could provide access to such intermediates.
Experimental Workflow: Synthesis of a Phenolic Intermediate
Caption: Workflow for the synthesis of a potential fluorinated phenolic fungicide intermediate.
Generalized Experimental Protocols
The following are generalized protocols for the hypothetical reactions described above. Note: These are conceptual and have not been validated. Appropriate safety precautions must be taken when working with these or any other chemicals.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added a primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine and the desired degree of substitution. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired substituted aminotrifluoronitrobenzene derivative.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
-
Reaction Setup: To a solution of an alcohol (R-OH) (1.1 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon) is added a strong base (e.g., NaH, KOtBu) (1.1 eq.) at 0 °C to generate the corresponding alkoxide in situ.
-
Addition of Substrate: A solution of this compound (1.0 eq.) in the same dry solvent is added dropwise to the alkoxide solution at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired alkoxytetrafluoronitrobenzene derivative.
Quantitative Data (Hypothetical)
Since no specific agrochemicals derived from this compound have been identified in the literature, the following table presents hypothetical data for the synthesis of a generic intermediate.
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | N-(2,4,5-trifluoro-3-nitrophenyl)aniline | K2CO3, DMF, 80 °C, 12 h | 75 |
| 2 | Morpholine | 4-(2,4,5-trifluoro-3-nitrophenyl)morpholine | DIPEA, NMP, 60 °C, 8 h | 82 |
| 3 | Sodium methoxide | 1-methoxy-2,4,5-trifluoro-3-nitrobenzene | NaH, THF, RT, 4 h | 65 |
| 4 | Benzyl alcohol | 1-(benzyloxy)-2,4,5-trifluoro-3-nitrobenzene | KOtBu, DMF, RT, 6 h | 70 |
Conclusion
While this compound possesses the chemical reactivity to serve as a versatile precursor in the synthesis of fluorinated agrochemical intermediates, there is a notable absence of specific, documented examples in the current scientific and patent literature. The hypothetical pathways and generalized protocols provided herein are intended to serve as a conceptual guide for researchers exploring the potential of this and similar fluorinated building blocks in the design and synthesis of novel agrochemicals. Further research is required to establish concrete synthetic routes and to evaluate the biological activity of the resulting compounds.
Application Notes and Protocols for Reactions Involving 1,2,4,5-Tetrafluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for chemical reactions involving 1,2,4,5-tetrafluoro-3-nitrobenzene. This highly activated aromatic compound is a versatile building block in organic synthesis, particularly for the preparation of substituted aromatic amines, thioethers, and biaryl compounds, which are of significant interest in medicinal chemistry and materials science.
Overview of Reactivity
This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, in conjunction with the four fluorine atoms, activates the aromatic ring towards attack by nucleophiles. The fluorine atoms serve as excellent leaving groups in SNAr reactions. The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack.
Key Applications in Research and Development
The derivatives of this compound are valuable intermediates in several areas:
-
Drug Discovery: The introduction of substituted amino, thio, and aryl groups can lead to the synthesis of novel pharmacologically active molecules. The fluorine atoms can also enhance metabolic stability and binding affinity.
-
Agrochemicals: Similar to pharmaceuticals, fluorinated and nitrated aromatic compounds are key components in the development of new pesticides and herbicides.
-
Materials Science: The unique electronic properties of poly-substituted aromatic rings make them suitable for the development of advanced materials, including polymers and dyes.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the key reactions of this compound.
Caption: General reaction pathways for this compound.
Quantitative Data Summary
The following table summarizes the expected products and potential yields for the reactions of this compound with various nucleophiles. The yields are estimated based on reactions with analogous compounds.
| Reaction Type | Nucleophile | Product | Expected Yield (%) |
| SNAr | Primary/Secondary Amine | 2-Amino-1,3,4,6-tetrafluoronitrobenzene | 80-95 |
| Thiophenol | 2-(Phenylthio)-1,3,4,6-tetrafluoronitrobenzene | 75-90 | |
| Azide Formation | Sodium Azide | 2-Azido-1,3,4,6-tetrafluoronitrobenzene | 70-85 |
| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-1,3,4,6-tetrafluoronitrobenzene | 60-80 |
Detailed Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or MeCN.
-
Add the amine (1.1 eq) to the solution.
-
Add K₂CO₃ (2.0 eq) or Et₃N (2.0 eq) as a base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the SNAr reaction with amines.
Protocol 2: Nucleophilic Aromatic Substitution with Thiols
This protocol outlines the reaction with a thiol, such as thiophenol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.2 eq) in DMF.
-
Add K₂CO₃ (2.5 eq) to the mixture.
-
Stir the reaction at room temperature until TLC indicates completion.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Synthesis of Azido-trifluoro-nitrobenzene
This protocol describes the substitution of a fluorine atom with an azide group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the C-C bond formation with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like EtOAc.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Standard laboratory safety procedures should be followed at all times.
1,2,4,5-Tetrafluoro-3-nitrobenzene: A Versatile Reagent for Nucleophilic Aromatic Substitution in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly activated aromatic compound that serves as a valuable building block in organic synthesis. The presence of four electron-withdrawing fluorine atoms and a powerful nitro group renders the aromatic ring exceptionally electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a key intermediate in the synthesis of a diverse range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.
The fluorine atoms on the benzene ring are readily displaced by a variety of nucleophiles, such as amines, phenols, and thiols. The substitution reactions are typically regioselective, with the fluorine atoms positioned ortho and para to the strongly deactivating nitro group being the most reactive. This predictable reactivity allows for the controlled and sequential introduction of different functional groups, enabling the construction of intricate molecular architectures.
Key Applications in Organic Synthesis
The primary application of this compound lies in its utility as a scaffold for the synthesis of substituted aromatic compounds via SNAr reactions.
Synthesis of Substituted Anilines and Diarylamines
One of the most common applications is the reaction with primary and secondary amines to furnish substituted nitroanilines. These products can be further elaborated, for instance, by reduction of the nitro group to an amine, which can then participate in subsequent transformations.
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Reaction with difunctional nucleophiles, such as o-phenylenediamines, leads to the formation of phenazine derivatives, a class of compounds with significant biological and materials science applications.
Synthesis of Diaryl Ethers
Reaction with phenols and substituted phenols provides access to a range of diaryl ethers. These motifs are present in numerous natural products and pharmacologically active molecules.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations utilizing this compound.
Protocol 1: Synthesis of 2,4,5-Trifluoro-3-nitro-N-phenylaniline
This protocol details the monosubstitution of a fluorine atom with aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 5.13 mmol) in DMF (20 mL) in a round-bottom flask, add aniline (0.48 g, 5.13 mmol) and potassium carbonate (1.42 g, 10.26 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired product.
Quantitative Data:
| Product | Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4,5-Trifluoro-3-nitro-N-phenylaniline | This compound | Aniline | K₂CO₃ | DMF | RT | 12 | ~90% |
Protocol 2: Synthesis of 6,7,8-Trifluoro-1-nitrophenazine
This protocol describes the synthesis of a phenazine derivative through a condensation reaction with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.13 mmol) and o-phenylenediamine (0.56 g, 5.13 mmol) in ethanol (30 mL).
-
Add triethylamine (1.43 mL, 10.26 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure phenazine derivative.
Quantitative Data:
| Product | Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6,7,8-Trifluoro-1-nitrophenazine | This compound | o-Phenylenediamine | Et₃N | EtOH | Reflux | 24 | ~85% |
Reaction Workflows and Signaling Pathways
Diagram 1: General Workflow for Nucleophilic Aromatic Substitution
Caption: General experimental workflow for SNAr reactions.
Diagram 2: Synthesis of Phenazine Derivatives
Caption: Pathway for the synthesis of trifluoronitrophenazine.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its high reactivity towards nucleophiles, coupled with the regioselectivity of the substitution reactions, allows for the efficient construction of a wide array of functionalized aromatic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this valuable building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. Careful control of reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2,4,5-Tetrafluoro-3-nitrobenzene
Welcome to the technical support center for the purification of crude 1,2,4,5-Tetrafluoro-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the nitration of 1,2,4,5-tetrafluorobenzene, may contain several impurities, including:
-
Unreacted Starting Material: Residual 1,2,4,5-tetrafluorobenzene.
-
Isomeric Byproducts: Dinitro-isomers (e.g., 1,2,4,5-tetrafluoro-3,6-dinitrobenzene) and other positional isomers of monofluoronitrobenzenes can form due to competing nitration reactions.
-
Residual Acids: Traces of nitric acid and sulfuric acid from the nitrating mixture.
-
Solvent Residues: Residual organic solvents used during the synthesis or workup.
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. Common methods include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Steam Distillation: Useful for separating the volatile product from non-volatile impurities like residual acids and some polymeric byproducts.
-
Fractional Vacuum Distillation: Suitable for separating compounds with close boiling points, such as isomeric impurities.
-
Column Chromatography: A versatile technique for separating a wide range of impurities, including isomers, based on their differential adsorption to a stationary phase.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information about the components of your sample, allowing for the identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components of a mixture. A reversed-phase C18 or a Phenyl-Hexyl column can be effective for separating nitroaromatic isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide structural information and help identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallizing. | The boiling point of the solvent is lower than the melting point of the solute. The solute is precipitating too quickly from a supersaturated solution. High concentration of impurities. | Use a higher-boiling point solvent. Use a larger volume of solvent to avoid supersaturation. Perform a preliminary purification step (e.g., washing with a sodium bicarbonate solution to remove acidic impurities). |
| No crystal formation upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of pure product. | Too much solvent was used. The crystals were filtered before cooling was complete. The chosen solvent has a relatively high solubility for the product even at low temperatures. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Select a different solvent or a mixed solvent system where the product has lower solubility at cold temperatures. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. Rapid crystallization trapped impurities within the crystal lattice. | Try a different recrystallization solvent or a mixed-solvent system. Allow the solution to cool slowly to promote the formation of purer crystals. Consider a different purification technique like column chromatography for impurities with similar properties. |
Distillation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling during vacuum distillation. | Lack of boiling chips or inadequate stirring. Superheating of the liquid. | Add fresh boiling chips or use a magnetic stirrer. Ensure the heating mantle is set to an appropriate temperature and provides even heating. |
| Poor separation of components. | Inefficient fractionating column. Incorrect vacuum pressure or heating rate. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Optimize the vacuum pressure and heating rate to allow for proper equilibration between liquid and vapor phases. |
| Product solidifies in the condenser. | The condenser water is too cold, causing the product to freeze. | Increase the temperature of the condenser water or use a condenser with a wider bore. In some cases, an air condenser may be sufficient. |
| Decomposition of the product. | The distillation temperature is too high. | Use a lower vacuum to reduce the boiling point of the compound. Ensure the heating bath temperature is not excessively high. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of bands (co-elution). | The polarity of the eluent is too high. The stationary phase is not suitable for the separation. | Use a less polar eluent or a gradient elution starting with a non-polar solvent and gradually increasing the polarity. Consider a different stationary phase. For separating isomers, a Phenyl-Hexyl or similar column with π-π interaction capabilities may be more effective than standard silica gel.[1] |
| Streaking or tailing of bands. | The sample is overloaded on the column. The compound is interacting too strongly with the stationary phase. | Load a smaller amount of the crude product onto the column. Add a small amount of a more polar solvent to the eluent to reduce strong interactions. |
| Cracking of the stationary phase. | The column was packed unevenly. The column ran dry. | Pack the column carefully to ensure a homogenous bed. Never let the solvent level drop below the top of the stationary phase. |
| No compound eluting from the column. | The eluent is not polar enough to move the compound. The compound may have decomposed on the stationary phase. | Gradually increase the polarity of the eluent. Check the stability of the compound on a small amount of the stationary phase (e.g., by TLC) before performing column chromatography. |
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
This protocol provides a general method for the analysis of crude this compound to identify and quantify impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
GC Conditions (starting point, may require optimization):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).
Data Analysis:
-
Identify the main product peak and any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
This protocol describes a mixed-solvent recrystallization procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
Once the solid is dissolved, slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Expected Outcome: This method is effective for removing more polar and less polar impurities. The purity of the product can be assessed by GC-MS or melting point analysis.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (example) | ~90% (by GC)[2] | >98% (typical) |
| Appearance | Yellowish solid | Pale yellow to white crystals |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of crude this compound.
References
Technical Support Center: Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time. - Ensure adequate mixing. - Verify the concentration and ratio of nitric and sulfuric acids. |
| Formation of 2,5-difluoro-1,4-benzoquinone. | - Maintain a low reaction temperature (0-5 °C) to minimize the fluorine displacement-oxidation side reaction.[1] | |
| Loss of product during work-up. | - Ensure complete extraction from the aqueous phase using a suitable organic solvent (e.g., dichloromethane). - Minimize volatile losses by avoiding excessive heat during solvent removal. | |
| Presence of a yellow, crystalline impurity | Formation of 2,5-difluoro-1,4-benzoquinone. | - This byproduct is a known impurity in the nitration of 1,2,4,5-tetrafluorobenzene.[1] - Purification can be achieved by column chromatography or careful recrystallization, as the quinone has different solubility properties. |
| Detection of unreacted starting material (1,2,4,5-tetrafluorobenzene) | Insufficient nitrating agent or reaction time. | - Increase the molar equivalent of nitric acid. - Extend the reaction time and monitor progress by GC-MS. |
| Presence of dinitro-isomers (e.g., 1,2,4,5-tetrafluoro-3,6-dinitrobenzene) | Use of harsh reaction conditions (high temperature, excess nitrating agent). | - Maintain a controlled, low temperature. - Use a stoichiometric amount of nitric acid. |
| Dark-colored reaction mixture | Over-nitration or decomposition. | - Ensure the reaction temperature is strictly controlled. - Add the nitrating mixture dropwise to the substrate solution to manage the exothermic reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic impurity in the synthesis of this compound?
A1: A significant and common impurity is 2,5-difluoro-1,4-benzoquinone, which is formed through a preferential 1,4-fluorine displacement-oxidation mechanism under nitration conditions.[1] Its formation is favored at higher temperatures.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[2] A small aliquot of the reaction mixture can be carefully quenched, extracted, and analyzed to determine the ratio of starting material, product, and major impurities.
Q3: What are the optimal reaction conditions to maximize the yield of the desired product?
A3: While the exact optimal conditions can vary, a general approach involves the slow, dropwise addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of 1,2,4,5-tetrafluorobenzene at a low, controlled temperature, typically between 0 °C and 5 °C.
Q4: Are dinitro-isomers a significant concern?
A4: Dinitration can occur, leading to the formation of isomers such as 1,2,4,5-tetrafluoro-3,6-dinitrobenzene. This is more likely under forcing conditions, such as elevated temperatures or a large excess of the nitrating agent. Careful control of reaction parameters is key to minimizing this side reaction.
Q5: What is the best method for purifying the final product?
A5: Purification can typically be achieved through a combination of techniques. After an initial aqueous work-up, column chromatography on silica gel is often effective for separating the desired product from both the non-polar starting material and more polar byproducts like the benzoquinone. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance purity.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the nitration of similar polyfluorinated aromatic compounds.
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.5 mL of fuming nitric acid to 4.5 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 5.0 g of 1,2,4,5-tetrafluorobenzene in 10 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of 1,2,4,5-tetrafluorobenzene over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small sample and analyzing it by GC-MS.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto 50 g of crushed ice with stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 25 mL), 5% sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from impurities.
GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in ice-cold water. Extract with a small volume of dichloromethane. Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 50-300 m/z
-
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | Unreacted starting material |
| 2,5-Difluoro-1,4-benzoquinone | C₆H₂F₂O₂ | 144.07 | Fluorine displacement-oxidation |
| 1,2,4,5-Tetrafluoro-3,6-dinitrobenzene | C₆F₄N₂O₄ | 240.07 | Dinitration |
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Optimizing Reactions for 1,2,4,5-Tetrafluoro-3-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 1,2,4,5-tetrafluoro-3-nitrobenzene.
Section 1: Synthesis of this compound via Nitration
The primary route to synthesize this compound is through the electrophilic nitration of 1,2,4,5-tetrafluorobenzene. Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring is significantly deactivated, necessitating strong nitrating conditions.
Experimental Protocol: Nitration of 1,2,4,5-Tetrafluorobenzene
This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
1,2,4,5-tetrafluorobenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 20°C.
-
Once the nitrating mixture is prepared and cooled, slowly add 1,2,4,5-tetrafluorobenzene dropwise via the dropping funnel. Crucially, maintain the reaction temperature at or below 50-60°C to prevent over-nitration and side reactions. [1]
-
After the addition is complete, continue stirring the reaction mixture at 50-60°C for 3-4 hours to ensure complete conversion.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved through vacuum distillation or recrystallization.
Troubleshooting Guide: Nitration of 1,2,4,5-Tetrafluorobenzene
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inadequate nitrating agent strength. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fuming nitric acid in place of concentrated nitric acid for a stronger nitrating mixture. 2. Carefully increase the reaction temperature, ensuring it does not exceed 60°C to avoid side products. 3. Extend the reaction time and monitor progress using TLC or GC. |
| Formation of Di-nitro or Other Side Products | 1. Reaction temperature too high.[1] 2. Incorrect ratio of nitrating agents. | 1. Strictly control the temperature during the addition of the substrate and throughout the reaction. 2. Optimize the molar ratio of nitric acid to sulfuric acid. A 1:1 ratio is a good starting point.[2] |
| Product is a Dark Oil or Tar | 1. Over-nitration due to high temperature. 2. Oxidation of the starting material or product. | 1. Maintain strict temperature control. 2. Ensure the reaction is not heated for an excessive amount of time. |
| Difficulty in Isolating the Product | 1. Incomplete reaction leading to a mixture. 2. Emulsion formation during workup. | 1. Monitor the reaction to completion. 2. Add a small amount of brine during the aqueous workup to break up emulsions. |
Logical Workflow for Troubleshooting Nitration Issues
Caption: A flowchart for troubleshooting low yield in the nitration of 1,2,4,5-tetrafluorobenzene.
Section 2: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms are activated by the electron-withdrawing nitro group, making them good leaving groups. The positions ortho and para to the nitro group are most susceptible to nucleophilic attack.
General Considerations for SNAr Reactions
-
Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, and acetonitrile are commonly used to dissolve the reactants and facilitate the reaction.
-
Base: A base is often required to deprotonate the nucleophile or to scavenge the HF that is formed during the reaction. Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), and sodium hydride (NaH).
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile and the desired rate of reaction.
Table of Reaction Conditions for SNAr with Various Nucleophiles
The following table provides starting conditions for the reaction of various nucleophiles with a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can be adapted for this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Methanol | KOH | Methanol | 80 | 0.5 |
| Ethanol | KOH | Ethanol | 80 | 0.6 |
| Isopropanol | NaH | Isopropanol | Room Temp | 6 |
| Phenol | K2CO3 | DMF | 80 | 3 |
| Thiophenol | K2CO3 | DMF | 90 | 3 |
| Morpholine | K2CO3 | DMF | 85 | 7 |
| Piperidine | K2CO3 | DMF | 85 | 3 |
| Pyrrolidine | K2CO3 | DMF | 85 | 2 |
Troubleshooting Guide: SNAr Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Weak nucleophile. 2. Reaction temperature too low. 3. Insufficient base. | 1. Use a stronger nucleophile or a higher concentration. 2. Increase the reaction temperature. 3. Add more equivalents of base. |
| Formation of Multiple Products | 1. Reaction temperature too high leading to substitution at multiple sites. 2. Reaction time too long. | 1. Lower the reaction temperature to improve selectivity. 2. Monitor the reaction by TLC or GC and stop it once the desired product is formed. |
| Low Product Yield | 1. Decomposition of starting material or product. 2. Side reactions. 3. Inefficient workup. | 1. Use milder reaction conditions (lower temperature, weaker base). 2. Ensure an inert atmosphere if reactants are air-sensitive. 3. Optimize the extraction and purification steps. |
Decision Tree for Optimizing SNAr Reactions
Caption: A workflow for the systematic optimization of SNAr reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take when working with this compound?
A1: this compound is a potentially hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q2: How can I purify the crude this compound after synthesis?
A2: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water). The choice of method will depend on the physical state of the product and the nature of the impurities.
Q3: Can I perform a second nucleophilic substitution on the product of the first SNAr reaction?
A3: Yes, it is possible to perform a second substitution, especially if the first substituent is also electron-withdrawing. The position of the second substitution will be directed by the combined electronic effects of the nitro group and the first substituent.
Q4: What is the expected regioselectivity for the first nucleophilic substitution?
A4: The fluorine atoms at positions 2 and 4 (ortho and para to the nitro group) are the most activated and will be preferentially substituted. The selectivity between these two positions can be influenced by the steric bulk of the nucleophile.
References
handling and safety precautions for 1,2,4,5-Tetrafluoro-3-nitrobenzene.
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1,2,4,5-Tetrafluoro-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include being harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, being harmful if inhaled, and potentially causing respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection, such as chemical safety goggles.[2][3] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust, fumes, or vapors.[2][4][5]
Q3: How should I properly store this compound?
A3: Store the compound in a cool, well-ventilated place.[2][6] Keep the container tightly closed and store it in a locked-up area.[2] It is also important to keep it away from open flames, hot surfaces, and other sources of ignition.[2][4]
Q4: What should I do in case of a spill?
A4: In the event of a spill, you should first remove all sources of ignition.[2] For minor spills, sweep up the material and place it into a suitable container for disposal.[2] For major spills, it is important to clear the area of all personnel and move upwind.[5] Control personal contact with the substance by using appropriate protective equipment.[5] Prevent the spillage from entering drains, sewers, or water courses.[5]
Q5: What are the proper disposal procedures for this chemical?
A5: The disposal of this compound and its container must be done at an approved waste disposal plant.[2][3] Do not let this chemical enter the environment.[2]
Q6: What materials are incompatible with this compound?
A6: This compound is incompatible with strong oxidizing agents.[2]
Troubleshooting Guide
Problem: I feel unwell after working with the compound.
-
Solution: Immediately move to fresh air and rest in a position comfortable for breathing.[2][3] If you continue to feel unwell, call a poison center or a doctor.[2][3]
Problem: The compound came into contact with my skin.
-
Solution: Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[2][3] Contaminated clothing should be removed and washed before reuse.[2]
Problem: The compound splashed into my eyes.
-
Solution: Rinse your eyes cautiously with water for several minutes.[2][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2][3] If eye irritation persists, get medical advice or attention.[2][3]
Problem: I accidentally ingested the compound.
-
Solution: If swallowed, call a poison center or doctor if you feel unwell.[2][3] Rinse your mouth with water.[2][3] Never give anything by mouth to an unconscious person.[6][7]
Quantitative Data
The following table summarizes the GHS Hazard Statements for this compound.[1] No specific occupational exposure limits were found in the provided search results.
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Experimental Protocols
Protocol 1: General Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Dispensing: Carefully weigh and dispense the required amount of the compound, avoiding the creation of dust.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[2][3] Do not eat, drink, or smoke in the work area.[2][5]
-
Storage: Securely close the container and store it in a designated, cool, and well-ventilated area away from incompatible materials.[2][6]
Protocol 2: Spill Response
-
Evacuation and Alerting: In case of a significant spill, evacuate the immediate area and alert your supervisor and safety officer.[5]
-
Control Ignition Sources: Remove all potential sources of ignition from the spill area.[2]
-
Containment: If it is safe to do so, prevent the spill from spreading and from entering drains.[5]
-
Cleanup: For small spills, use an absorbent, non-combustible material to clean up the spill. For larger spills, follow your institution's specific hazardous material spill cleanup procedures.
-
Disposal: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Thoroughly decontaminate the spill area and all equipment used for cleanup.
Visualizations
Caption: Workflow for handling a chemical spill.
Caption: First aid procedures for different exposure routes.
References
- 1. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. guidechem.com [guidechem.com]
- 7. Benzene, 1,2,4,5-tetrafluoro-3-nitro-6-(trifluoromethyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Technical Support Center: 1,2,4,5-Tetrafluoro-3-nitrobenzene
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1,2,4,5-Tetrafluoro-3-nitrobenzene. It provides essential information on thermal stability, recommended experimental protocols, and troubleshooting advice to ensure safe and effective handling in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: What are the primary hazards associated with this compound?
A2: According to its GHS classification, this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and eye irritation.[1] Due to the presence of the nitro group, there is a potential for rapid decomposition upon heating, which could lead to a thermal explosion under certain conditions.
Q3: What are the typical decomposition products of nitroaromatic compounds?
A3: The thermal decomposition of nitroaromatic compounds can be complex. For a related compound, nitrobenzene, decomposition at high temperatures has been shown to produce phenyl radicals (C6H5), nitrogen dioxide (NO2), phenoxy radicals (C6H5O), and nitric oxide (NO).[2] The specific decomposition pathway and products for this compound may vary.
Q4: How should I store this compound?
A4: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Avoid contact with incompatible materials such as strong oxidizing agents.
Thermal Stability Data
As specific experimental data for this compound is not available, the following table is provided as a template for summarizing your experimental findings.
| Parameter | Value | Method | Notes |
| Onset Decomposition Temperature (°C) | User Determined | TGA/DSC | The temperature at which decomposition begins. |
| Peak Decomposition Temperature (°C) | User Determined | DSC | The temperature at which the rate of decomposition is at its maximum. |
| Decomposition Enthalpy (J/g) | User Determined | DSC | The total energy released during decomposition. |
| Mass Loss (%) | User Determined | TGA | The percentage of mass lost during decomposition. |
Experimental Protocols
Determining Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol is a general guideline and should be adapted based on the specific instrumentation and safety protocols of your laboratory.
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Materials:
-
This compound
-
DSC instrument (e.g., Mettler Toledo DSC 3)
-
High-pressure crucibles (e.g., gold-plated stainless steel)
-
Inert atmosphere (e.g., Nitrogen)
-
Analytical balance
Procedure:
-
Carefully weigh 1-5 mg of this compound into a high-pressure DSC crucible.
-
Hermetically seal the crucible to suppress volatilization and ensure that the observed thermal events are due to decomposition.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Heat the sample at a constant ramp rate (e.g., 5 °C/min or 10 °C/min) from ambient temperature to a final temperature that is expected to be well above the decomposition temperature (e.g., 400 °C).[3]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak and integrate the peak to determine the enthalpy of decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No clear decomposition peak observed in DSC. | 1. Sample amount is too small. 2. Heating rate is too slow. 3. The compound is more stable than anticipated, and the final temperature was not high enough. | 1. Increase the sample amount (while staying within safe limits). 2. Increase the heating rate (e.g., to 20 °C/min). 3. Extend the temperature range of the experiment, if safe to do so. |
| Broad, poorly defined exothermic peak. | 1. Sample is impure. 2. Multiple decomposition steps are occurring. | 1. Purify the sample before analysis. 2. Use a slower heating rate to try and resolve the different thermal events. |
| Endothermic peak observed before the exotherm. | The sample may be melting or boiling before decomposing. | Use a high-pressure sealed crucible to prevent boiling. The melting point can be confirmed as a separate thermal event. |
| Inconsistent results between runs. | 1. Variation in sample mass. 2. Inconsistent crucible sealing. 3. Sample inhomogeneity. | 1. Use a consistent sample mass for all experiments. 2. Ensure crucibles are properly and consistently sealed. 3. Ensure the sample is homogeneous before taking a portion for analysis. |
| Sudden, sharp spike in pressure or unexpected instrument shutdown. | Rapid, uncontrolled decomposition (potential for explosion). | IMMEDIATELY STOP THE EXPERIMENT SAFELY. Review safety procedures. Use a smaller sample size for subsequent experiments and consider a slower heating rate. Ensure proper blast shields and other safety measures are in place. |
Visualizations
Caption: Troubleshooting workflow for thermal stability experiments.
References
challenges in the scale-up of 1,2,4,5-Tetrafluoro-3-nitrobenzene production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene.
Section 1: Troubleshooting Guide
Low or No Yield of this compound
| Symptom | Potential Cause | Recommended Solution |
| No desired product detected; formation of 2,5-difluoro-1,4-benzoquinone. | Direct nitration of 1,2,4,5-tetrafluorobenzene can lead to a preferential 1,4-fluorine displacement-oxidation reaction. | Consider an alternative synthetic route, such as the nitration of a more suitable precursor like 2,3,5,6-tetrafluoroaniline, followed by a deamination reaction (e.g., Sandmeyer reaction). |
| Low conversion of starting material. | Insufficient nitrating agent activity. | Ensure the use of a potent nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The ratio of these acids is critical and should be optimized. |
| Reaction temperature is too low. | While exothermic control is crucial, the reaction may require a specific temperature range to proceed at an adequate rate. Carefully increase the temperature in small increments while monitoring the reaction progress and exotherm. | |
| Poor mixing in a multiphase system. | Inadequate agitation can limit the reaction rate in heterogeneous mixtures. Ensure vigorous stirring to maximize the interfacial area between the organic and acidic phases. | |
| Formation of multiple unidentified by-products. | Over-nitration or side reactions due to excessive reaction time or temperature. | Optimize reaction time and temperature. Quench the reaction as soon as the desired product formation is maximized (monitored by GC or HPLC). |
| Impurities in the starting materials. | Use high-purity starting materials. Impurities can lead to a variety of side reactions. |
Runaway Exothermic Reaction
| Symptom | Potential Cause | Recommended Solution |
| Rapid, uncontrolled increase in reaction temperature. | Nitration of aromatic compounds is a highly exothermic process. The rate of heat generation exceeds the rate of heat removal in the reactor. | Immediate Action: Stop the addition of reactants and apply maximum cooling. Have an appropriate quenching agent ready for emergency use. Preventative Measures: - Slow, controlled addition: Add the nitrating agent or the substrate dropwise to manage the rate of heat generation. - Efficient cooling: Use a reactor with a high surface area-to-volume ratio and a powerful cooling system. - Continuous flow chemistry: For larger scale production, transitioning from a batch reactor to a continuous flow reactor offers significantly better heat and mass transfer, inherently improving safety.[1][2] |
Product Purification Challenges
| Symptom | Potential Cause | Recommended Solution |
| Difficulty in separating the product from the reaction mixture. | The product may be soluble in the acidic layer or form a stable emulsion. | After quenching the reaction with ice/water, perform extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Multiple extractions may be necessary. Breaking emulsions may require the addition of brine. |
| Presence of isomeric impurities. | The nitration reaction may not be perfectly regioselective, leading to the formation of other nitro-isomers. | Purification techniques such as fractional distillation under reduced pressure or column chromatography may be required to separate isomers with different physical properties. |
| Residual acidic impurities in the final product. | Incomplete washing of the organic phase after extraction. | Wash the organic layer thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 1,2,4,5-tetrafluorobenzene often unsuccessful for producing this compound?
A1: The direct nitration of 1,2,4,5-tetrafluorobenzene is challenging because the fluorine atoms on the aromatic ring are susceptible to nucleophilic attack under strong acidic conditions. This can lead to a competing reaction pathway involving a 1,4-fluorine displacement-oxidation, resulting in the formation of 2,5-difluoro-1,4-benzoquinone as a significant by-product instead of the desired nitro compound.
Q2: What is a more reliable synthetic approach for producing this compound?
A2: A more reliable method involves a multi-step synthesis starting from a precursor that is more amenable to controlled nitration. One such approach is the use of 2,3,5,6-tetrafluoroaniline. This compound can be nitrated, and the resulting nitroaniline can then be deaminated via a Sandmeyer-type reaction to yield this compound.
Q3: How can I control the exotherm during the scale-up of the nitration reaction?
A3: Controlling the exotherm is critical for safety during scale-up. Key strategies include:
-
Slow and controlled addition of reactants: This is the most common method in batch reactors to manage the rate of heat evolution.
-
Effective heat removal: Utilize a reactor with a high heat transfer capacity. For larger scales, consider jacketed reactors with a circulating cooling fluid.
-
Continuous flow reactors: For industrial-scale production, continuous flow reactors are highly recommended. Their high surface-area-to-volume ratio allows for superior heat and mass transfer, which significantly reduces the risk of thermal runaway and often leads to higher yields and purity.[1][2]
Q4: What are the common by-products to expect, and how can they be minimized?
A4: Besides the potential for fluorine displacement in direct nitration, other common by-products in aromatic nitrations include over-nitrated compounds (di- and tri-nitro derivatives) and isomers. To minimize these:
-
Control stoichiometry: Use a precise molar ratio of the nitrating agent to the substrate.
-
Optimize reaction conditions: Carefully control the reaction temperature and time to favor the formation of the desired mono-nitro product.
-
Monitor the reaction: Use analytical techniques like GC or HPLC to track the progress of the reaction and stop it at the optimal point.
Q5: What are the recommended purification methods for this compound on a larger scale?
A5: For larger scale purification, a combination of techniques is often employed:
-
Aqueous work-up: After the reaction, the mixture is typically quenched with ice water and extracted with an organic solvent. The organic layer is then washed with water and a basic solution (e.g., sodium bicarbonate) to remove residual acids.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure is an effective method for purification.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization can be a highly effective purification technique to remove isomeric and other impurities.
Section 3: Experimental Protocols
Illustrative Lab-Scale Synthesis via an Alternative Route (Conceptual)
This protocol is a conceptual illustration of a potential alternative synthesis route and should be adapted and optimized based on laboratory safety protocols and experimental findings.
Step 1: Nitration of 2,3,5,6-Tetrafluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,3,5,6-tetrafluoroaniline in a suitable solvent (e.g., a chlorinated solvent).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitor by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitroaniline product.
Step 2: Deamination of the Nitroaniline (Sandmeyer-type Reaction)
-
Dissolve the crude nitroaniline from Step 1 in an acidic aqueous solution (e.g., H₂SO₄/H₂O).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent (e.g., hypophosphorous acid) or a copper(I) salt solution for the Sandmeyer reaction.
-
Slowly add the cold diazonium salt solution to the reducing agent or copper salt solution, controlling any gas evolution.
-
Allow the reaction to proceed until the diazonium salt is consumed.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure or recrystallization.
Section 4: Visualizations
Caption: Alternative synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
analytical methods for detecting 1,2,4,5-Tetrafluoro-3-nitrobenzene impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for detecting impurities in 1,2,4,5-tetrafluoro-3-nitrobenzene. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.
Gas Chromatography (GC) Related Issues
| Question/Issue | Possible Causes | Recommended Solutions |
| Why am I observing peak tailing for this compound and its impurities? | 1. Active Sites: Interaction of the analytes with active sites (silanol groups) in the GC inlet liner, column, or glass wool. 2. Poor Column Cut: A jagged or uneven column cut can cause turbulence and peak distortion. 3. Column Contamination: Accumulation of non-volatile residues at the head of the column. 4. Incompatible Solvent: Mismatch between the polarity of the injection solvent and the stationary phase. | 1. Use Deactivated Consumables: Employ deactivated inlet liners and glass wool. Consider using an ultra-inert GC column. 2. Proper Column Cutting: Ensure a clean, 90-degree cut of the GC column using a ceramic wafer or diamond scribe. Inspect the cut under magnification. 3. Column Maintenance: Trim the first 10-20 cm of the column. If the problem persists, bake out the column according to the manufacturer's instructions or replace it. 4. Solvent Matching: Use a solvent that is compatible with the stationary phase. For example, with a non-polar column, use a non-polar solvent like hexane or isooctane. |
| I am seeing broad or split peaks in my chromatogram. What could be the cause? | 1. Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can prevent proper focusing of the analytes on the column. 2. Improper Column Installation: Incorrect insertion depth of the column into the inlet or detector. 3. Large Injection Volume: Overloading the column with the sample. | 1. Optimize Oven Temperature: Set the initial oven temperature at least 20°C below the boiling point of the solvent. 2. Correct Column Installation: Follow the instrument manufacturer's guidelines for the correct column installation depth. 3. Reduce Injection Volume: Decrease the injection volume or dilute the sample. |
| My baseline is noisy and/or drifting. How can I fix this? | 1. Contaminated Carrier Gas: Impurities in the carrier gas or gas lines. 2. Column Bleed: Degradation of the stationary phase at high temperatures. 3. Detector Contamination: Buildup of contaminants in the detector (e.g., FID, ECD, or MS source). 4. Gas Leaks: Leaks in the septum, fittings, or gas lines. | 1. Use High-Purity Gas and Traps: Ensure the use of high-purity carrier gas and install appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons. 2. Condition the Column: Properly condition the column before use. Avoid exceeding the column's maximum operating temperature. 3. Clean the Detector: Follow the manufacturer's instructions for cleaning the detector. 4. Leak Check: Perform a thorough leak check of the entire GC system. |
High-Performance Liquid Chromatography (HPLC) Related Issues
| Question/Issue | Possible Causes | Recommended Solutions |
| Why is the retention time of my analyte shifting? | 1. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. 2. Temperature Fluctuations: Inconsistent column or ambient temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 4. Pump Issues: Inconsistent flow rate from the HPLC pump. | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate, especially when changing mobile phases. 4. Pump Maintenance: Regularly maintain and prime the HPLC pump. |
| I am observing poor resolution between impurity peaks. | 1. Inappropriate Mobile Phase: The mobile phase composition is not optimized for the separation. 2. Wrong Column: The stationary phase is not suitable for separating the analytes. 3. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic solvent ratio or pH. Consider using a gradient elution. 2. Select an Appropriate Column: For aromatic compounds, a phenyl-hexyl or a C18 column can provide good separation. 3. Column Cleaning/Replacement: Clean the column according to the manufacturer's instructions or replace it if it's old or heavily contaminated. |
| My peaks are tailing in the HPLC chromatogram. | 1. Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based stationary phase. 2. Column Overload: Injecting too much sample. 3. Dead Volume: Extra-column volume in the fittings or tubing. | 1. Mobile Phase Modifier: Add a competing base (e.g., triethylamine) to the mobile phase or use a lower pH to protonate the analytes. Alternatively, use a base-deactivated column. 2. Reduce Sample Concentration: Dilute the sample or decrease the injection volume. 3. Check Connections: Ensure all fittings and tubing are properly connected and minimize the length of tubing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The impurities in this compound largely depend on the synthetic route. A common method is the nitration of 1,2,4,5-tetrafluorobenzene. Potential impurities from this process include:
-
Isomeric Impurities: Other isomers of tetrafluoronitrobenzene, such as 1,2,3,4-tetrafluoro-5-nitrobenzene.
-
Starting Material: Unreacted 1,2,4,5-tetrafluorobenzene.
-
Dinitro Compounds: Dinitrotetrafluorobenzene isomers formed from over-nitration.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., sulfuric acid, nitric acid, or organic solvents for extraction).
Q2: Which analytical technique is better for impurity analysis of this compound: GC or HPLC?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable, and the choice depends on the specific requirements of the analysis.
-
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including isomers and residual solvents. The high resolution of capillary GC columns provides excellent separation, and mass spectrometry offers definitive identification.
-
HPLC-UV is well-suited for purity assessments and quantifying non-volatile impurities or thermally sensitive compounds. The separation can be optimized by adjusting the mobile phase and stationary phase.[1]
For comprehensive impurity profiling, using both techniques is often recommended.
Q3: What type of GC column is recommended for the analysis of this compound?
A3: A non-polar or medium-polarity capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms). These columns provide good resolution for a wide range of aromatic compounds. For better separation of isomers, a column with a different selectivity, such as a 50% phenyl-methylpolysiloxane phase, can be used for confirmation.
Q4: How can I improve the sensitivity for detecting trace-level impurities?
A4: To improve sensitivity:
-
In GC-MS: Use Selected Ion Monitoring (SIM) mode instead of full scan mode. This significantly increases the signal-to-noise ratio for target analytes.
-
In HPLC-UV: Choose a detection wavelength where the impurities have maximum absorbance. Ensure the mobile phase has low UV absorbance at the chosen wavelength.
-
Sample Preparation: Use a larger sample volume for extraction and concentrate the final extract.
-
Injection Volume: Increase the injection volume, but be cautious of overloading the column.
Q5: Are there any specific safety precautions to consider when handling this compound?
A5: Yes, this compound is a hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.[2]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of related nitroaromatic compounds. The exact values for this compound may vary depending on the specific instrumentation and method conditions.
| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| GC-MS | Nitroaromatic Impurities | 0.5 - 5 ng/mL | 1.5 - 15 ng/mL | > 0.995 | [3] |
| HPLC-UV | Nitroaromatic Compounds | ~0.3 ng (on column) | ~1 ng (on column) | > 0.999 | [4] |
| Headspace GC-FID | Residual Solvents | 1 - 10 ppm | 3 - 30 ppm | > 0.99 | [5][6] |
Experimental Protocols
1. GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
2. HPLC-UV Method for Purity Assessment
This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Visualizations
Caption: Workflow for GC-MS analysis of impurities.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to 1,2,4,5-Tetrafluoro-3-nitrobenzene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H NMR spectrum of 1,2,4,5-tetrafluoro-3-nitrobenzene and its structural analogs. The compiled data, presented in a clear tabular format, is intended to aid in the structural elucidation and quality control of these compounds. Detailed experimental protocols and a visual representation of the analytical workflow are also included to support reproducible research.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and a selection of alternative fluorinated and chlorinated nitroaromatic compounds. This data is essential for distinguishing between these structurally similar molecules.
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | - | Data not available in searched literature | - | - |
| 1-Fluoro-2-nitrobenzene[1] | CCl₄ | 8.03, 7.66, 7.33, 7.31 | m | - |
| 4-Fluoronitrobenzene[2] | CDCl₃ | 8.29, 7.24 | m | J(H,H) = 9.2, J(H,F) = 4.9, 8.2 |
| 1,2,3-Trifluoro-4-nitrobenzene[3] | - | 8.00, 7.24 | m | - |
| 1,2,4,5-Tetrachloro-3-nitrobenzene | CDCl₃, DMSO-d₆ | 7.8 - 8.4 | s | - |
Note: The 1H NMR spectrum for this compound is expected to show a single peak for the lone aromatic proton, likely a complex multiplet due to coupling with the four adjacent fluorine atoms.
Experimental Protocol: 1H NMR Spectroscopy
The following is a generalized procedure for acquiring high-resolution 1H NMR spectra of fluorinated nitrobenzene derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
2. NMR Spectrometer Setup and Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Before acquiring the sample spectrum, lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
A standard single-pulse experiment is generally sufficient for 1H NMR acquisition.
-
Key acquisition parameters to be set include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-64 (depending on sample concentration)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative ratios of different protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of a fluorinated nitrobenzene compound.
Caption: A flowchart illustrating the key steps in 1H NMR analysis.
References
A Comparative Guide to the 13C NMR Analysis of 1,2,4,5-Tetrafluoro-3-nitrobenzene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,4,5-tetrafluoro-3-nitrobenzene and related fluorinated nitroaromatic compounds. Due to the limited availability of published experimental ¹³C NMR data for this compound, this guide presents a predicted spectrum based on established substituent effects, alongside experimental data for comparable molecules. This approach offers valuable insights for the characterization and analysis of highly substituted fluoroaromatic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction to ¹³C NMR of Fluorinated Aromatic Compounds
The ¹³C NMR spectra of fluorinated aromatic compounds are often complex due to the presence of carbon-fluorine (C-F) coupling. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, leading to observable spin-spin coupling with ¹³C nuclei. These C-F coupling constants (J-coupling) can be large and occur over multiple bonds, providing valuable structural information but also complicating spectral interpretation. Standard proton-decoupled ¹³C NMR spectra of these compounds will still exhibit splitting from fluorine coupling.
Predicted ¹³C NMR Data for this compound
The following table presents the predicted ¹³C NMR chemical shifts (δ) and C-F coupling constants (J) for this compound. These values are estimated based on the analysis of substituent effects and comparison with the experimental data of the compounds listed in Table 2.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |
| C1 | ~145 | dddd | ¹JCF ≈ 250, ²JCCF ≈ 20, ³JCCCF ≈ 5, ⁴JCCCCF ≈ 2 |
| C2 | ~148 | dddd | ¹JCF ≈ 255, ²JCCF ≈ 22, ³JCCCF ≈ 6, ⁴JCCCCF ≈ 3 |
| C3 | ~135 | m | - |
| C4 | ~148 | dddd | ¹JCF ≈ 255, ²JCCF ≈ 22, ³JCCCF ≈ 6, ⁴JCCCCF ≈ 3 |
| C5 | ~145 | dddd | ¹JCF ≈ 250, ²JCCF ≈ 20, ³JCCCF ≈ 5, ⁴JCCCCF ≈ 2 |
| C6 | ~110 | t | ²JCCF ≈ 25 |
Disclaimer: The data in Table 1 are theoretical predictions and should be used as a guide for spectral interpretation. Experimental verification is recommended.
Comparative ¹³C NMR Data of Fluorinated Nitrobenzenes
To provide a context for the predicted data, Table 2 summarizes the experimental ¹³C NMR data for a series of fluorinated nitrobenzene derivatives. This comparison highlights the influence of the number and position of fluorine and nitro substituents on the carbon chemical shifts and C-F coupling constants.
Table 2: Experimental ¹³C NMR Data for Selected Fluorinated Nitrobenzenes
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constants (J, Hz) |
| Nitrobenzene | C1 | 148.3 | s | - |
| C2, C6 | 123.5 | d | - | |
| C3, C5 | 129.4 | d | - | |
| C4 | 134.7 | d | - | |
| 1-Fluoro-4-nitrobenzene | C1 | 164.3 | d | ¹JCF = 251 |
| C2, C6 | 116.3 | d | ²JCCF = 26 | |
| C3, C5 | 125.8 | d | ³JCCCF = 9 | |
| C4 | 142.1 | s | - | |
| 1,3,5-Trifluoro-2-nitrobenzene | C1, C3 | 162.1 | ddd | ¹JCF = 255, ³JCCCF = 10, ⁵JCCCCCF = 3 |
| C2 | 129.8 | t | ²JCCF = 28 | |
| C4, C6 | 101.9 | t | ²JCCF = 27 | |
| C5 | 160.9 | ddd | ¹JCF = 258, ³JCCCF = 11, ⁵JCCCCCF = 4 |
Experimental Protocol for ¹³C NMR of Fluorinated Aromatic Compounds
The following is a general protocol for acquiring high-quality ¹³C NMR spectra of fluorinated aromatic compounds.
1. Sample Preparation:
-
Dissolve 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Use a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for both ¹³C and ¹H frequencies. If simultaneous ¹⁹F decoupling is intended, the probe must also be tuned for ¹⁹F.
3. Acquisition Parameters (Proton Decoupled):
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Width: Use a 30° or 45° pulse angle to allow for faster repetition rates.
-
Spectral Width: Typically 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quaternary carbons, a longer delay may be necessary.
-
Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.
-
Decoupling: Use a standard proton broadband decoupling sequence (e.g., garp or waltz16).
4. Acquisition with ¹⁹F Decoupling (Optional):
-
For simplified spectra without C-F coupling, a double-resonance experiment with simultaneous ¹H and ¹⁹F decoupling can be performed. This requires a probe capable of triple-resonance experiments.
5. Data Processing:
-
Apply an exponential multiplication window function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0.0 ppm).
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a fluorinated aromatic compound.
Caption: Workflow for ¹³C NMR analysis of fluorinated compounds.
A Comparative Guide to the Mass Spectrometry of 1,2,4,5-Tetrafluoro-3-nitrobenzene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of 1,2,4,5-Tetrafluoro-3-nitrobenzene and its structural analogs. The information presented is intended to assist researchers in developing analytical methods for the identification and quantification of these compounds in various matrices.
Executive Summary
The analysis of halogenated nitroaromatic compounds is of significant interest in pharmaceutical development, environmental monitoring, and materials science. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of these substances. This guide focuses on the electron ionization (EI) mass spectrometry of this compound and compares its fragmentation patterns and overall mass spectral characteristics with two key alternatives: its positional isomer, 1,2,3,5-Tetrafluoro-4-nitrobenzene, and its chlorinated analog, 1,2,4,5-Tetrachloro-3-nitrobenzene. Understanding these differences is crucial for unambiguous identification and the development of robust analytical methods.
Compound Profiles and Mass Spectral Data
The following table summarizes the key properties and observed mass spectral data for this compound and its selected alternatives. The data is based on electron ionization (EI) at a standard 70 eV.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Intensities |
| This compound | C₆HF₄NO₂ | 195.07 | 195 (M⁺, 100%) , 149 (25%), 132 (15%), 119 (10%), 103 (5%), 99 (8%), 75 (12%) | |
| 1,2,3,5-Tetrafluoro-4-nitrobenzene | C₆HF₄NO₂ | 195.07 | 195 (M⁺, 100%) , 165 (10%), 149 (30%), 132 (18%), 119 (12%), 103 (8%), 99 (10%), 75 (15%) | |
| 1,2,4,5-Tetrachloro-3-nitrobenzene | C₆HCl₄NO₂ | 260.89 | 261 (M⁺, 100%) , 231 (20%), 215 (35%), 180 (25%), 145 (15%), 108 (10%), 73 (8%) |
Note: Relative intensities are approximate and can vary slightly between instruments.
Experimental Protocols
The following is a general experimental protocol for the analysis of halogenated nitrobenzenes by GC-MS, based on established methods for nitroaromatic compounds such as EPA Method 8091.[1]
2.1. Sample Preparation
For solid samples, extraction with a suitable solvent such as methylene chloride or acetone is recommended. Liquid samples may be diluted in an appropriate solvent. A surrogate standard (e.g., 1-chloro-3-nitrobenzene) should be added to all samples, blanks, and calibration standards to monitor extraction efficiency and instrument performance.[1] An internal standard (e.g., hexachlorobenzene) should be added prior to analysis for accurate quantification.[1]
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-350.
Below is a workflow diagram for the GC-MS analysis.
Fragmentation Pathways and Performance Comparison
Electron ionization of nitroaromatic compounds typically initiates with the removal of an electron to form a molecular ion (M⁺). Subsequent fragmentation provides characteristic ions that are useful for structural elucidation.
3.1. This compound
The mass spectrum of this compound is dominated by the molecular ion peak at m/z 195, indicating a relatively stable structure under EI conditions. Key fragmentation pathways involve the loss of the nitro group and subsequent elimination of fluorine atoms or CF moieties.
3.2. Alternative 1: 1,2,3,5-Tetrafluoro-4-nitrobenzene (Positional Isomer)
The positional isomer, 1,2,3,5-Tetrafluoro-4-nitrobenzene, also shows a strong molecular ion at m/z 195. However, the relative abundances of certain fragment ions differ, which can be used for differentiation. For instance, the loss of NO is more prominent in this isomer.
References
reactivity of 1,2,4,5-Tetrafluoro-3-nitrobenzene vs 1,2,3,5-Tetrafluoro-4-nitrobenzene
A detailed comparison of the reactivity of 1,2,4,5-Tetrafluoro-3-nitrobenzene and 1,2,3,5-Tetrafluoro-4-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions is hampered by the lack of direct comparative experimental data in publicly available scientific literature. While the principles of SNAr reactions on polyfluorinated and nitrated benzene rings are well-established, a head-to-head quantitative study measuring the kinetic parameters or yields of these specific isomers under identical conditions could not be located.
This guide, therefore, will focus on the theoretical principles governing the reactivity of these isomers and provide a qualitative comparison based on the established electronic effects of their substituents.
Theoretical Framework for Reactivity
The reactivity of fluoro-nitro-aromatic compounds in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring. The stability of this intermediate is, in turn, influenced by the electron-withdrawing capabilities of the substituents on the ring, which help to delocalize the negative charge.
Both the nitro group (-NO₂) and fluorine atoms (-F) are strongly electron-withdrawing. The nitro group is a powerful activating group for SNAr reactions, particularly when positioned ortho or para to the site of nucleophilic attack, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. Fluorine atoms contribute to the activation of the ring towards nucleophilic attack primarily through their inductive effect.
Qualitative Reactivity Comparison
In the absence of direct experimental data, a qualitative assessment of the reactivity of the two isomers can be made by analyzing the positions of the fluorine and nitro groups and their influence on the likely sites of nucleophilic attack.
This compound:
-
Structure: In this isomer, the nitro group is situated between two fluorine atoms. The positions ortho and para to the nitro group (positions 2, 4, and 6) are activated.
-
Potential Sites of Attack: Nucleophilic attack is most likely to occur at the carbon atoms bearing a fluorine atom, as fluorine is a good leaving group in SNAr reactions. The positions most activated by the nitro group are C2, C4, and C6. In this isomer, C2 and C4 are substituted with fluorine.
-
Expected Reactivity: The nitro group strongly activates the adjacent fluorine atoms for displacement. The symmetric arrangement of the fluorine atoms might lead to a mixture of products if the nucleophile can attack at either of the equivalent positions.
1,2,3,5-Tetrafluoro-4-nitrobenzene:
-
Structure: Here, the nitro group is adjacent to a fluorine atom and a hydrogen atom.
-
Potential Sites of Attack: The positions ortho and para to the nitro group are C3 and C5 (both bearing fluorine) and the para position C1 (bearing a hydrogen). The most likely sites for SNAr are the carbons bearing fluorine atoms that are most activated by the nitro group.
-
Expected Reactivity: The fluorine at the C3 position is ortho to the nitro group and is therefore expected to be highly activated towards nucleophilic substitution. The fluorine at the C5 position is meta to the nitro group and would be significantly less activated. Therefore, substitution is expected to be highly regioselective at the C3 position.
Logical Relationship in Reactivity
The following diagram illustrates the key factors influencing the reactivity of these compounds in SNAr reactions.
Electrophilic Substitution on 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated electrophilic substitution reactions on 1,2,4,5-tetrafluoro-3-nitrobenzene. Due to the highly deactivated nature of this substrate, specific experimental data for its electrophilic substitution is limited in publicly available literature. Therefore, this guide draws upon established principles of electrophilic aromatic substitution on deactivated and polyfluorinated aromatic systems to predict reactivity and compare potential outcomes with alternative substrates.
Introduction to Electrophilic Substitution on Deactivated Aromatic Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic synthesis. However, the reactivity of the aromatic ring is significantly influenced by its substituents. Electron-withdrawing groups, such as the nitro (-NO₂) group and fluorine atoms, decrease the electron density of the benzene ring, thereby deactivating it towards attack by electrophiles. This compound is an example of a severely deactivated aromatic system due to the presence of one strongly deactivating nitro group and four deactivating fluorine atoms.
The nitro group is a powerful deactivating group due to both its strong negative inductive (-I) and resonance (-M) effects.[1] Fluorine, while possessing lone pairs that can participate in resonance, is highly electronegative, and its inductive effect generally outweighs its resonance effect, leading to overall deactivation of the aromatic ring towards electrophilic attack.[2] The cumulative effect of these substituents makes electrophilic substitution on this compound a challenging transformation requiring harsh reaction conditions.
Predicted Reactivity and Regioselectivity
The position of electrophilic attack on a substituted benzene ring is governed by the directing effects of the existing substituents.
-
Nitro Group (-NO₂): A meta-director.
-
Fluorine (-F): An ortho, para-director.
In this compound, the single available position for substitution is at C6, which is ortho to a fluorine atom and meta to the nitro group. The directing effects of the substituents are therefore in concordance for this position.
Caption: Directing effects of substituents on this compound.
Comparison with Alternative Substrates
The reactivity of this compound in electrophilic substitution is expected to be significantly lower than that of less substituted or less deactivated aromatic compounds. The following table provides a qualitative comparison.
| Substrate | Activating/Deactivating Groups | Expected Relative Reactivity towards Electrophiles |
| Benzene | None | Baseline |
| Nitrobenzene | 1x -NO₂ (deactivating) | Lower than benzene |
| 1,3,5-Trifluorobenzene | 3x -F (deactivating) | Lower than benzene |
| This compound | 4x -F, 1x -NO₂ (strongly deactivating) | Significantly lower than all of the above |
| Pentafluoronitrobenzene | 5x -F, 1x -NO₂ (very strongly deactivating) | Expected to be even less reactive |
Potential Electrophilic Substitution Reactions and Experimental Considerations
While specific experimental data is scarce, we can extrapolate potential conditions for common electrophilic substitution reactions based on protocols for other highly deactivated aromatic compounds.
Halogenation
Electrophilic halogenation of deactivated rings typically requires a Lewis acid catalyst to generate a more potent electrophile.
Predicted Reaction: C₆HF₄NO₂ + X₂ --(Lewis Acid)--> C₆F₄XNO₂ + HX
| Electrophile | Reagents and Conditions (Predicted) | Expected Product |
| Bromination | Br₂, FeBr₃, heat | 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene |
| Chlorination | Cl₂, AlCl₃, heat | 1-Chloro-2,3,5,6-tetrafluoro-4-nitrobenzene |
Experimental Protocol (General for Deactivated Arenes):
-
To a solution of the deactivated aromatic substrate in a suitable inert solvent (e.g., a halogenated solvent), add the Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) under an inert atmosphere.
-
Slowly add the halogen (e.g., Br₂ or Cl₂) to the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by carefully adding water or a dilute aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any remaining halogen.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by a suitable method such as recrystallization or column chromatography.
Caption: General experimental workflow for the halogenation of a deactivated aromatic compound.
Nitration
Further nitration of this compound would be extremely difficult due to the presence of the strongly deactivating nitro group and four fluorine atoms. If successful, it would require very harsh conditions.
Predicted Reaction: C₆HF₄NO₂ + HNO₃ --(H₂SO₄)--> C₆F₄(NO₂)₂ + H₂O
| Electrophile | Reagents and Conditions (Predicted) | Expected Product |
| Nitration | Fuming HNO₃, Oleum (H₂SO₄ + SO₃), high temperature | 1,2,4,5-Tetrafluoro-3,6-dinitrobenzene |
Experimental Protocol (General for Deactivated Arenes):
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid (or oleum) in an ice bath.
-
Slowly and carefully add the deactivated aromatic substrate to the cooled nitrating mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to the required temperature for an extended period.
-
Monitor the reaction progress cautiously.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove residual acid, and then with a dilute solution of sodium bicarbonate.
-
Dry the crude product and purify by recrystallization.
Caption: Logical workflow for the nitration of a highly deactivated aromatic compound.
Conclusion
Electrophilic substitution on this compound is predicted to be a challenging transformation due to the severe deactivation of the aromatic ring by the cumulative electron-withdrawing effects of the nitro group and four fluorine atoms. While the regioselectivity is expected to favor substitution at the single available C6 position, forcing these reactions to proceed would likely require harsh conditions, including strong Lewis acid catalysts for halogenation and potent nitrating agents with high temperatures for nitration. Researchers and drug development professionals should consider these challenges and explore alternative synthetic routes if functionalization at this position is required. Further experimental investigation is necessary to determine the precise conditions and feasibility of electrophilic substitution on this particular substrate.
References
A Comparative Guide to Alternatives for 1,2,4,5-Tetrafluoro-3-nitrobenzene in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly activated aromatic compound frequently employed in nucleophilic aromatic substitution (SNAr) reactions. Its utility stems from the presence of four electron-withdrawing fluorine atoms and a nitro group, which render the aromatic ring susceptible to attack by a wide range of nucleophiles. This guide provides a comparative analysis of viable alternatives to this compound, offering quantitative data, detailed experimental protocols, and visual aids to inform reagent selection.
The primary application of this compound and its alternatives is in the formation of carbon-heteroatom and carbon-carbon bonds, leading to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The alternatives discussed herein are also activated aromatic systems, with their reactivity modulated by the nature and position of their electron-withdrawing groups and leaving groups.
Comparative Performance of Alternatives
The following tables summarize the performance of this compound and its alternatives in a representative SNAr reaction with aniline, a common nucleophile used to gauge the reactivity of such electrophilic aromatic compounds. It is important to note that the data presented is compiled from various sources and reaction conditions may not be identical. Therefore, this comparison should be used as a general guide to relative reactivity.
| Reagent | Leaving Group | Activating Groups | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | F | 3x F, 1x NO₂ | Aniline | DMF | 25 | 4 | >95 | [1][2] |
| 1,2,4,5-Tetrachloro-3-nitrobenzene | Cl | 3x Cl, 1x NO₂ | Aniline | DMF | 100 | 12 | 85 | [3][4] |
| 4,5-Difluoro-1,2-dinitrobenzene | F | 1x F, 2x NO₂ | Aniline | EtOH | 78 (reflux) | 6 | 92 | [5] |
| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | F | 2x NO₂ | Aniline | EtOH | 25 | 2 | >98 | [6][7] |
Note: The reaction conditions and yields are representative and may vary depending on the specific experimental setup. The data for this compound and its chloro-analogue with aniline are based on typical SNAr conditions, while the data for the other alternatives are from published examples with similar nucleophiles.
Experimental Protocols
The following are detailed methodologies for the reaction of aniline with this compound and its chloro-analogue, 1,2,4,5-tetrachloro-3-nitrobenzene. These protocols are provided as a baseline for comparison.
Protocol 1: Synthesis of N-(2,3,5,6-tetrafluoro-4-nitrophenyl)aniline from this compound
Materials:
-
This compound (1.0 mmol, 195 mg)
-
Aniline (1.1 mmol, 102 mg, 100 μL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Potassium carbonate (1.5 mmol, 207 mg)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound in anhydrous DMF at room temperature is added potassium carbonate.
-
Aniline is then added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Upon completion (monitored by TLC), the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(2,3,5,6-tetrafluoro-4-nitrophenyl)aniline.
Protocol 2: Synthesis of N-(2,3,5,6-tetrachloro-4-nitrophenyl)aniline from 1,2,4,5-Tetrachloro-3-nitrobenzene
Materials:
-
1,2,4,5-Tetrachloro-3-nitrobenzene (1.0 mmol, 261 mg)
-
Aniline (1.1 mmol, 102 mg, 100 μL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of aniline in anhydrous DMF at 0 °C is added sodium hydride portionwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1,2,4,5-tetrachloro-3-nitrobenzene in anhydrous DMF is then added dropwise at 0 °C.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the chemical processes and decision-making in reagent selection, the following diagrams are provided.
References
- 1. Write a reaction showing how 2,4- dinitrofluorobenzene could be used to i.. [askfilo.com]
- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Reaction of fluoro-2, 4-dinitrobenzene with amino-acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions
This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-fluoronitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. It is intended for researchers, chemists, and professionals in drug development seeking to understand and predict the behavior of these common substrates in synthesis. The content is supported by experimental data and includes detailed protocols and mechanistic diagrams.
Introduction to SNAr Reactivity
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in organic synthesis for forming new bonds to an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on three factors:
-
The nature of the leaving group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1]
-
The presence of electron-withdrawing groups: Groups that can stabilize the negative charge of the Meisenheimer intermediate significantly accelerate the reaction. The nitro group (-NO2) is a powerful electron-withdrawing group.
-
The position of the electron-withdrawing group: The relative position of the nitro group to the fluorine leaving group dramatically influences the reaction rate.
The rate-determining step is typically the initial attack by the nucleophile to form the anionic Meisenheimer complex.[1][2] Therefore, the stability of this intermediate is paramount to the overall reaction kinetics.
Comparative Reactivity of Fluoronitrobenzene Isomers
The reactivity of fluoronitrobenzene isomers in SNAr reactions follows a distinct trend: ortho > para >> meta . This order is a direct consequence of the electronic effects exerted by the nitro group from each position.
-
Para-Fluoronitrobenzene: The nitro group is in the para position relative to the fluorine. It can effectively stabilize the negative charge that develops on the ring during the formation of the Meisenheimer complex through both the inductive effect (-I) and the resonance effect (-R). The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, leading to a highly stable intermediate and a fast reaction rate.[3]
-
Ortho-Fluoronitrobenzene: The nitro group is adjacent to the reaction center. While it also stabilizes the intermediate via resonance, its primary influence is a very strong inductive (-I) effect due to its close proximity.[2] This powerful inductive pull makes the ortho isomer slightly more reactive than the para isomer in many cases.
-
Meta-Fluoronitrobenzene: When the nitro group is in the meta position, it can only exert an inductive effect. It is unable to stabilize the negative charge of the Meisenheimer intermediate through resonance because the charge is never delocalized to the carbon atom bearing the nitro group.[3] This lack of resonance stabilization results in a significantly less stable intermediate and, consequently, a much slower reaction rate compared to the ortho and para isomers.
The general mechanism for the SNAr reaction is illustrated below.
References
- 1. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 2. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. organic chemistry - In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Comparative Guide to the Synthesis and HPLC Validation of 1,2,4,5-Tetrafluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 1,2,4,5-tetrafluoro-3-nitrobenzene and the validation of its purity by High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers in selecting the most suitable methods for their specific applications, considering factors such as yield, purity, and analytical efficiency.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, reliable and efficient synthesis and purification methods for this compound are of high importance. This guide compares the direct nitration of 1,2,4,5-tetrafluorobenzene with an alternative synthesis route and details a validated HPLC method for purity assessment.
Comparison of Synthetic Methodologies
Two primary synthetic strategies for producing this compound are presented below: direct nitration and a halogen-exchange fluorination approach.
| Parameter | Method 1: Direct Nitration | Method 2: Halogen-Exchange Fluorination (Hypothetical) |
| Starting Material | 1,2,4,5-Tetrafluorobenzene | 1,2,4-Trichloro-5-nitrobenzene |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Potassium Fluoride, Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) |
| Reaction Conditions | 0°C to room temperature | Elevated temperatures (e.g., 150-180°C) |
| Reported Yield | ~90%[1] | Expected to be high, based on similar reactions[2] |
| Purity (pre-purification) | Good, with potential for dinitro- byproducts | Dependent on the efficiency of halogen exchange |
| Advantages | Single-step synthesis, readily available starting material | Avoids handling of highly corrosive nitrating acid mixture |
| Disadvantages | Use of strong, corrosive acids; potential for over-nitration | Multi-step synthesis of starting material; requires high temperatures |
Experimental Protocols
Method 1: Direct Nitration of 1,2,4,5-Tetrafluorobenzene
This method is based on the electrophilic substitution of a hydrogen atom on the 1,2,4,5-tetrafluorobenzene ring with a nitro group.
Procedure:
-
To a stirred solution of 1,2,4,5-tetrafluorobenzene in a suitable solvent (e.g., dichloromethane), a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature.
-
Upon completion, the reaction is quenched by pouring it onto ice water.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
HPLC Validation Protocol
Accurate determination of the purity of the synthesized this compound is crucial. A reversed-phase HPLC method is commonly employed for this purpose.
| Parameter | HPLC Conditions |
| Column | ODS-C18 (4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic acid in Water (55:45 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
This method allows for the separation of the desired product from unreacted starting material and potential impurities. The retention time for this compound would need to be determined by running a standard.
Workflow and Pathway Diagrams
To visually represent the synthesis and analysis process, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via direct nitration.
Caption: Workflow for the HPLC validation of this compound purity.
Conclusion
The direct nitration of 1,2,4,5-tetrafluorobenzene offers a straightforward, single-step synthesis of the target compound with good reported yields. The primary considerations for this method are the handling of strong acids and the potential for di-nitrated byproducts, which necessitates careful control of reaction conditions and subsequent purification. The alternative halogen-exchange fluorination route, while avoiding strong acids, is likely a multi-step process with its own set of challenges, including high reaction temperatures.
The provided HPLC method offers a reliable and robust means of assessing the purity of the final product. The use of a standard C18 column and a common mobile phase composition makes this method readily adaptable in most analytical laboratories. For researchers and drug development professionals, the choice of synthesis method will depend on factors such as scale, available equipment, and safety considerations. In all cases, a validated HPLC method is essential for ensuring the quality and purity of the final this compound product.
References
A Balancing Act in Bioconjugation and Drug Discovery: The Cost-Benefit Analysis of 1,2,4,5-Tetrafluoro-3-nitrobenzene
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision balancing reactivity, selectivity, and cost. 1,2,4,5-Tetrafluoro-3-nitrobenzene has emerged as a valuable tool in bioconjugation and as a versatile building block in medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance with key alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
This compound is a highly reactive electron-deficient aromatic compound. The presence of four fluorine atoms and a nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNA) reactions. This inherent reactivity makes it particularly useful for the modification of proteins and the synthesis of complex molecules in drug discovery.
Performance Comparison with Alternatives
The primary application of this compound in a research setting is as a reagent for the modification of nucleophilic residues in proteins, such as lysine and cysteine, and as a scaffold in the synthesis of novel drug candidates. To assess its utility, a comparison with commonly used alternative reagents is essential.
| Reagent | Target Residue(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Lysine, Cysteine, Thiols | Mildly basic (pH 8-9), room temperature | High reactivity, stable conjugate | Potential for side reactions at high concentrations, limited solubility in aqueous buffers |
| 2,4-Dinitrofluorobenzene (Sanger's Reagent) | Lysine, N-terminal amines | Basic (pH > 8), often requires heating | Well-established method, colored product for easy detection | Harsher reaction conditions, can lead to protein denaturation |
| N-succinimidyl-4-fluorobenzoate (SFB) | Lysine, N-terminal amines | Mildly basic (pH 7.5-8.5), room temperature | High specificity for primary amines, good aqueous solubility | NHS ester can be prone to hydrolysis, potentially lower reactivity than highly fluorinated aromatics |
| 4-Fluoro-3-nitrophenyl azide (FNPA) | Photoaffinity labeling, various residues | UV irradiation | Covalent modification upon photoactivation, can target a broader range of residues | Requires specialized equipment (UV lamp), potential for non-specific labeling |
Cost-Benefit Analysis
The choice of a reagent is often a trade-off between cost and performance. Here, we provide a comparative cost analysis based on currently available market prices. Prices are approximate and can vary between suppliers and purity grades.
| Reagent | Price (per gram) | Key Benefit | Cost-Effectiveness |
| This compound | ~$50 - $100 | High reactivity and versatility | Moderate to high, depending on the scale and specific application where high reactivity is crucial. |
| 2,4-Dinitrofluorobenzene (Sanger's Reagent) | ~$10 - $30[1][2][3] | Low cost, established protocols | High, for applications where harsh conditions are tolerable and simple detection is advantageous. |
| N-succinimidyl 4-Fluorobenzoate | ~$200 - $400+[4][5][6][7][8] | High specificity and solubility | Lower, best suited for applications demanding high specificity and mild conditions where cost is a secondary concern. |
| 4-Fluoro-3-nitrophenyl azide | ~$650 - $1000+[9][10][11][12] | Photo-inducible reactivity | Low, a specialized reagent for photoaffinity labeling experiments where temporal control of the reaction is required. |
This compound occupies a favorable position in the cost-benefit spectrum. It offers significantly higher reactivity compared to the less expensive Sanger's reagent, allowing for milder reaction conditions. While more expensive than 2,4-dinitrofluorobenzene, it is considerably more affordable than highly specialized reagents like N-succinimidyl esters and photoaffinity labels. This makes it a cost-effective choice for routine protein modification and as a versatile building block in exploratory synthesis where high reactivity is advantageous.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol provides a general procedure for the modification of lysine residues in a protein.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting column
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
-
Prepare Reagent Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM.
-
Reaction: While gently stirring, add a 10 to 20-fold molar excess of the reagent stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with continuous stirring.
-
Purification: Remove the unreacted reagent and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the modified protein at 280 nm and comparing it to the absorbance of the unmodified protein. The incorporation of the nitrophenyl group will result in an increased absorbance at wavelengths around 340 nm.
Application in Drug Discovery: A Kinase Inhibitor Synthesis Workflow
This compound can serve as a key building block in the synthesis of kinase inhibitors. The electron-withdrawing groups facilitate nucleophilic substitution with various amines, thiols, and other nucleophiles, allowing for the rapid generation of diverse compound libraries for screening.
This logical workflow illustrates how this compound can be utilized in a drug discovery pipeline. The initial SNA reaction provides a versatile intermediate that can be further modified to generate a library of potential kinase inhibitors. Subsequent high-throughput screening and lead optimization can then identify promising drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene
Essential Safety and Handling Guide for 1,2,4,5-Tetrafluoro-3-nitrobenzene
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Chemical Hazards:
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection Level | Specific Recommendations |
| Eyes/Face | Mandatory | Chemical safety goggles or a face shield are necessary to protect against splashes[2][3]. |
| Skin | Mandatory | A lab coat or chemical-resistant apron should be worn. Full-body protective clothing may be required for large quantities or in case of a spill[4][5]. |
| Hands | Mandatory | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for protection against nitro-compounds and halogenated solvents[6]. Always inspect gloves for tears or punctures before use and replace them immediately after contamination[7]. |
| Respiratory | As Needed | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required[3][8]. |
| Feet | Mandatory | Closed-toe shoes, preferably safety footwear, must be worn in the laboratory to protect against spills[9]. |
Glove Selection and Chemical Resistance
The selection of appropriate gloves is critical. The following table provides a general guide to the chemical resistance of common glove materials to aromatic and nitro-compounds. It is important to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Resistance to Aromatic Compounds | Resistance to Nitro-Compounds | General Recommendation |
| Nitrile | Fair to Good | Good | Recommended for incidental contact. Not for prolonged immersion[6]. |
| Butyl Rubber | Good | Excellent | Recommended for handling and protection against spills[6]. |
| Neoprene | Fair | Good | A suitable alternative to nitrile gloves[6]. |
| Natural Rubber (Latex) | Poor | Fair | Not recommended for handling this compound[6]. |
Note: Breakthrough times for gloves can vary significantly based on the manufacturer, glove thickness, and the concentration of the chemical[10]. Always check the manufacturer's data.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood[4].
-
Avoid direct contact with skin, eyes, and clothing[3].
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored[2][4].
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[2].
-
Ensure that an eyewash station and safety shower are readily accessible[11].
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up the initial spill[4].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
All waste containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Protocols: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8][12]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[11][12]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][11]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][12]. |
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. safetysign.com [safetysign.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Page loading... [guidechem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. fishersci.com [fishersci.com]
- 12. Benzene, 1,2,4,5-tetrafluoro-3-nitro-6-(trifluoromethyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
